H-Orn(Boc)-OBzl.HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWKMTIMRDZGDH-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for H Orn Boc Obzl.hcl
Strategic Considerations in Ornithine Side Chain Protection
The protection of the δ-amino group of ornithine is a critical step to prevent its unwanted acylation during peptide synthesis, which would otherwise lead to the formation of branched peptide impurities. The choice of a protecting group for the side chain must be orthogonal to the protecting group used for the α-amino group. This means that one group must be removable under conditions that leave the other intact.
In the context of H-Orn(Boc)-OBzl.HCl, the tert-Butyloxycarbonyl (Boc) group is employed to protect the δ-amino side chain. This strategy is common in what is known as the Boc/Bn (tert-butyloxycarbonyl/benzyl) strategy for peptide synthesis. researchgate.net The Boc group is stable under the conditions required for peptide coupling but can be removed under specific acidic conditions. For the synthesis of the target compound, where the α-amino group is free (denoted by 'H'), a protecting group on the α-amine must be removed while the δ-Boc group remains.
The selection of a side-chain protecting group for ornithine is similar to that for lysine (B10760008), given the presence of a primary amino group at the end of an alkyl chain. peptide.comug.edu.pl The stability of this protecting group must be sufficient to withstand multiple cycles of N-terminal deprotection during peptide synthesis to prevent the formation of byproducts. peptide.com While the Boc group is popular for Fmoc-based strategies, other groups like the benzyloxycarbonyl (Z) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) are frequently used for the ornithine side chain in Boc-based peptide chemistry. peptide.com The use of N-substituted iminothiolane (NIT) has also been explored as a protecting group for lysine and ornithine side chains, offering enhanced hydrophilicity. acs.org
Table 1: Common Side Chain Protecting Groups for Ornithine
| Protecting Group | Abbreviation | Common Synthetic Strategy | Cleavage Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Fmoc/tBu | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Z or Cbz | Boc/Bn | Catalytic Hydrogenolysis, HBr/AcOH |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Boc/Bn | Strong acid (e.g., HF) |
| Allyloxycarbonyl | Aloc | Fmoc/tBu | Pd(0) catalysis |
Methodologies for Carboxyl Group Benzyl (B1604629) Esterification
Protecting the carboxyl group of ornithine as a benzyl ester (OBzl) is a key step in the synthesis of this compound. Benzyl esters are advantageous because they are stable under many reaction conditions but can be selectively cleaved by methods other than hydrolysis, most notably catalytic hydrogenolysis. oup.com This provides an orthogonal deprotection strategy relative to acid-labile (Boc) or base-labile (Fmoc) groups.
Several methods exist for benzyl esterification of amino acids:
Fischer-Speier Esterification : This is a classic and widely used method that involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). unimi.it The reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct is typically removed azeotropically. researchgate.net Historically, hazardous solvents like benzene (B151609) or carbon tetrachloride were used for this purpose, but safer alternatives like cyclohexane (B81311) or toluene (B28343) are now employed, although high temperatures with toluene can risk racemization. unimi.itresearchgate.net
Thionyl Chloride-Mediated Esterification : Another common approach is the use of thionyl chloride (SOCl₂) with benzyl alcohol. gcwgandhinagar.comgoogle.com In this method, thionyl chloride reacts with the alcohol to form an intermediate that readily esterifies the amino acid. This reaction is often vigorous and may require low-temperature operation. google.com A significant advantage is that this method simultaneously produces the hydrochloride salt of the amino acid ester. scispace.com
Alternative Catalysts : Research has explored other catalysts to avoid the issues associated with strong acids or hazardous reagents. p-Toluenesulfonyl chloride has been investigated as an alternative to TsOH to avoid the need for azeotropic water removal. researchgate.net
Table 2: Comparison of Benzyl Esterification Methods for Amino Acids
| Method | Reagents | Typical Solvents | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | Benzyl alcohol, p-toluenesulfonic acid | Cyclohexane, Toluene | Equilibrium-driven; requires azeotropic water removal. unimi.itresearchgate.net |
| Thionyl Chloride Method | Benzyl alcohol, Thionyl chloride (SOCl₂) | Benzyl alcohol (as reagent and solvent) | Forms the hydrochloride salt directly; can be a vigorous reaction. gcwgandhinagar.comscispace.com |
Protocols for Nα-Amine Protection with the tert-Butyloxycarbonyl (Boc) Group
The protection of an amino group with a tert-butyloxycarbonyl (Boc) group is a fundamental transformation in organic synthesis, particularly in peptide chemistry. nih.gov The Boc group is valued for its stability towards a wide range of nucleophilic and basic conditions, while being easily removable under moderately acidic conditions, such as with trifluoroacetic acid (TFA). nih.govorganic-chemistry.org
The standard protocol for introducing the Boc group involves reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. organic-chemistry.org The reaction can be performed under various conditions:
Aqueous Conditions : Using a base like sodium hydroxide (B78521) or sodium bicarbonate in a mixed solvent system (e.g., dioxane/water, THF/water).
Anhydrous Conditions : Using an organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). ub.edu
Catalyst-Free Conditions : N-tert-butyloxycarbonylation of amines can also be achieved chemoselectively in water without any catalyst. organic-chemistry.org
For the synthesis of this compound, the starting material would typically be Nα-Z-L-Ornithine, which is then esterified and subsequently has the Z-group removed to allow for the introduction of the Boc group on the δ-amine. Alternatively, one could start with ornithine, protect the δ-amine with Boc, and then protect the α-amine with a different, orthogonal group before proceeding with esterification. The final step would then be the selective removal of the α-protecting group.
Salt Formation Chemistry: Synthesis of the Hydrochloride Salt of H-Orn(Boc)-OBzl
Amino acid esters are often isolated and stored as their hydrochloride salts to improve their stability and handling properties. quora.com The salt form prevents the free amino group from participating in side reactions and enhances the compound's crystallinity and solubility in certain solvents. quora.com
There are two primary routes to the hydrochloride salt of an amino acid ester:
Post-Esterification Salt Formation : If the esterification is performed under neutral or basic conditions, the resulting free amino acid ester can be converted to its hydrochloride salt. This is typically done by dissolving the ester in a dry organic solvent, such as diethyl ether or ethyl acetate (B1210297), and then introducing anhydrous hydrogen chloride (HCl) gas. researchgate.net The hydrochloride salt, being insoluble in these solvents, precipitates out and can be collected by filtration. researchgate.net
In Situ Salt Formation during Esterification : As mentioned previously, when esterification is carried out using thionyl chloride in an alcohol, the amino acid ester hydrochloride is formed directly. scispace.comtechniumscience.com The thionyl chloride reacts with the alcohol to generate HCl in situ, which protonates the amino group. This is an efficient method as it combines esterification and salt formation into a single step.
For this compound, the final synthetic step would involve either the deprotection of an Nα-protected precursor under acidic conditions that provide the HCl counter-ion, or the direct treatment of H-Orn(Boc)-OBzl with a source of HCl.
Mechanistic Insights and Kinetic Studies in this compound Synthesis
Esterification Mechanism : Fischer-Speier esterification proceeds via nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group of benzyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The reaction is reversible, and its kinetics can be controlled by temperature and the efficient removal of water. researchgate.net
Boc Protection Mechanism and Kinetics : The protection of an amine with (Boc)₂O involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, releasing tert-butanol, carbon dioxide, and the Boc-protected amine. Kinetic studies have shown that the reaction rate can be dramatically influenced by the solvent. For example, the Boc protection of aromatic amines is approximately 70-fold faster in methanol (B129727) (CD₃OD) than in chloroform (B151607) (CDCl₃). wuxibiology.com This catalytic effect is attributed to methanol's ability to form hydrogen bonds with both the Boc anhydride and the amine in the transition state, thereby lowering the activation energy. wuxibiology.com
Peptide Synthesis Kinetics : While not directly forming a peptide bond, the synthesis of this amino acid derivative follows similar kinetic principles. The reactions, particularly those involving solid-phase synthesis, often follow pseudo-first-order kinetics. chemrxiv.org The reaction rates are influenced by factors such as reagent concentration, temperature, and mixing efficiency. chemrxiv.org Kinetic control, which focuses on the rate of formation of products, is often favored over thermodynamic control to minimize side reactions like racemization. researchgate.net
Process Intensification and Reaction Optimization Strategies
Process intensification aims to develop more efficient, safer, and more sustainable chemical processes. frontiersin.org Strategies applicable to the synthesis of this compound include optimizing reaction conditions and exploring enabling technologies. unito.it
Key optimization parameters include:
Temperature : Increasing temperature generally increases reaction rates, but can also lead to side reactions or racemization, requiring a careful balance. chemrxiv.org
Reagent Concentration : Using higher concentrations of reagents can accelerate reactions but may also complicate purification and increase costs. chemrxiv.org
Catalyst Selection : Choosing a more efficient catalyst can significantly reduce reaction times and improve yields.
Enabling technologies that can be applied include:
Continuous Flow Synthesis : Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters, improved safety, and easier scalability. unito.itfrontiersin.org This is particularly useful for highly exothermic or rapid reactions.
Ultrasonic Agitation : The use of ultrasound can accelerate reactions by providing vigorous mixing and overcoming mass transfer limitations, especially in heterogeneous mixtures. scispace.comfrontiersin.org Esterification reactions have been shown to be significantly accelerated by ultrasound. scispace.com
The choice of solvent is a critical parameter that affects solubility, reaction rates, and the environmental impact of the synthesis.
For Benzyl Esterification : As discussed, solvents capable of forming an azeotrope with water, such as cyclohexane, are highly effective for driving Fischer-Speier esterification to completion. unimi.it The use of greener solvents is an important consideration for process optimization. researchgate.net
For Boc Protection : Alcoholic solvents like methanol or ethanol (B145695) can act as catalysts, significantly speeding up the reaction. wuxibiology.com A study on the Boc protection of aniline (B41778) showed a dramatic rate enhancement in methanol compared to other organic solvents. wuxibiology.com This is attributed to the stabilization of the reaction's transition state through hydrogen bonding.
For Work-up and Purification : The choice of solvent also impacts the isolation and purification of the product. The low solubility of the hydrochloride salt in non-polar organic solvents like diethyl ether or ethyl acetate is exploited for its precipitation and purification. oup.comresearchgate.net
Table 3: Effect of Solvent on Boc Protection Rate of p-Toluidine
| Solvent | Reaction Time | Rate Enhancement Factor (vs. CDCl₃) |
|---|---|---|
| CDCl₃ | > 24 hours | 1 |
| CD₃OD | < 5 minutes | ~70 |
Data derived from kinetic studies on aromatic amines, which demonstrate the principle of alcohol catalysis in Boc protection. wuxibiology.com
Temperature and Pressure Influence on Reaction Efficiency
The efficiency of the synthesis of this compound, a protected amino acid derivative, is significantly influenced by reaction temperature. While high-pressure conditions are not commonly employed in standard peptide chemistry, temperature control is crucial for maximizing yield, minimizing side reactions, and ensuring stereochemical integrity. polypeptide.com
In peptide coupling reactions, such as the formation of the amide bond involving the ornithine backbone, temperatures are often initially lowered to 0-5 °C. mdpi.comacs.org This is done to control the rate of reaction, particularly during the activation step of the carboxylic acid moiety with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or N,N'-dicyclohexylcarbodiimide (DCC). polypeptide.commdpi.com Lower temperatures mitigate the risk of racemization at the chiral center of the amino acid and prevent the formation of unwanted by-products. For instance, in the coupling of a Boc-protected amino acid with an amino ester hydrochloride, the reaction is typically initiated at a cooled temperature before being allowed to warm to room temperature over several hours to proceed to completion. mdpi.comoup.com
Conversely, some reaction steps may require elevated temperatures. For example, certain cyclization reactions to form diketopiperazines, which can be a competing side reaction, have been studied under various temperatures, with optimal conditions sometimes reaching up to 120 °C in solvents like toluene. mdpi.comacs.org However, for the linear synthesis of peptide chains, extreme temperatures are generally avoided. polypeptide.com Most solution-phase peptide synthesis steps, including deprotection and coupling, are effectively carried out within a temperature range of -20 °C to 100 °C, with the majority of procedures optimized for ambient or slightly chilled conditions. polypeptide.com
The influence of temperature on reaction efficiency can be summarized in the following table, based on common procedures for similar peptide synthetic steps.
| Parameter | Condition | Effect on Efficiency | Rationale |
| Coupling Activation | 0-5 °C | High | Minimizes racemization and side-product formation (e.g., N-acylurea). mdpi.comoup.com |
| Coupling Reaction | Room Temperature (after initial cooling) | High | Allows the reaction to proceed to completion at a controlled rate. mdpi.combiorxiv.org |
| Deprotection (Boc group) | Room Temperature | High | Acidic cleavage with reagents like TFA in DCM is efficient at ambient temperatures. peptide.com |
| Elevated Temperature (>80 °C) | Generally avoided | Low | Increases risk of racemization, side reactions, and decomposition of thermally sensitive protecting groups. polypeptide.commdpi.com |
Catalyst Application and Screening
Catalysts play a pivotal role in the synthesis of peptide derivatives like this compound, primarily by enhancing the rate and efficiency of amide bond formation and in some specialized applications, facilitating protection or deprotection steps. The choice of catalyst depends on the specific synthetic strategy (e.g., solution-phase vs. solid-phase) and the nature of the reacting amino acids.
Chemical Catalysts: In modern peptide synthesis, coupling reagents are often used in conjunction with additives or catalysts that prevent side reactions and minimize racemization. The most common are benzotriazole (B28993) derivatives.
1-Hydroxybenzotriazole (B26582) (HOBt): Used with carbodiimides like DCC or EDAC, HOBt acts as a catalyst to form an active ester intermediate. This intermediate is more reactive than the initial O-acylisourea and is less prone to racemization. polypeptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This phosphonium (B103445)/uronium salt-based reagent is a highly efficient coupling catalyst, particularly for hindered amino acids. biorxiv.orguib.no It works by forming an activated HOBt ester in situ, leading to rapid and clean amide bond formation, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). biorxiv.orguib.no
Enzymatic Catalysts: The application of enzymes, particularly lipases, represents a greener approach to peptide synthesis. Lipases can catalyze the formation of peptide bonds under mild, aqueous conditions. longdom.org Porcine Pancreatic Lipase (PPL), for example, has been successfully used in the chemo-enzymatic synthesis of N-protected amino acid derivatives. longdom.org This method offers high selectivity and avoids the use of toxic reagents, although reaction times may be longer compared to conventional chemical methods. longdom.org
Transition Metal Catalysts: Transition metals like ruthenium and iridium are primarily investigated for processes such as transfer hydrogenation or asymmetric hydrogenation, which are crucial for synthesizing chiral building blocks. unibo.itdiva-portal.org While not directly used for the primary coupling in this compound synthesis, they are essential in the broader context of producing chiral amino acid precursors. diva-portal.org Palladium catalysts are notably used for the removal of specific protecting groups like allyloxycarbonyl (Alloc), demonstrating the orthogonal application of metal catalysis in complex peptide synthesis. peptide.comcsic.es
The following table summarizes common catalysts and their applications relevant to the synthesis of protected amino acids.
| Catalyst/Reagent | Type | Application | Key Advantages |
| HATU | Chemical (Uronium Salt) | Amide bond formation | High efficiency, fast reaction times, suitable for hindered couplings. biorxiv.orguib.no |
| HOBt | Chemical (Additive) | Amide bond formation (with carbodiimides) | Suppresses racemization, improves coupling efficiency. polypeptide.commdpi.com |
| Lipase (e.g., PPL) | Enzymatic | Amide bond formation | Green catalyst, high selectivity, mild reaction conditions. longdom.org |
| Palladium (0) Complexes | Transition Metal | Cleavage of Alloc protecting group | Orthogonal deprotection strategy, mild conditions. peptide.comcsic.es |
Advanced Isolation and Purification Techniques
The isolation and purification of this compound are critical steps to ensure the final product meets the high purity standards required for subsequent use, such as in peptide synthesis. A combination of techniques is often employed to remove unreacted starting materials, coupling reagents, and by-products.
Principles of Recrystallization for High Purity
Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution while the impurities, being present in lower concentrations, remain dissolved.
For a polar, salt-form compound like this compound, a common recrystallization solvent system would be a mixture of a polar solvent in which the compound is soluble (like methanol or ethanol) and a less polar or non-polar solvent in which it is insoluble (like diethyl ether or hexane). oup.comthieme-connect.de The crude product is dissolved in a minimal amount of the hot polar solvent, and the non-polar solvent is added dropwise until turbidity appears. Upon cooling, pure crystals of the product form and can be collected by filtration. oup.com The efficiency of recrystallization depends on selecting an appropriate solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Chromatographic Resolution Techniques (e.g., Preparative HPLC, Flash Chromatography)
Chromatography is indispensable for purifying protected amino acids, especially when dealing with complex reaction mixtures or structurally similar impurities. rsc.org
Flash Chromatography: This is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase (typically silica (B1680970) gel), accelerating the separation process. rsc.org It is often used for initial purification of crude products. uib.norsc.org For a compound like this compound, a typical mobile phase would be a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), which allows for the sequential elution of compounds based on their polarity. rsc.org
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for final purification to achieve very high purity (>98%). It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. Reversed-phase HPLC (RP-HPLC) is most common, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA). uib.no The components of the mixture are separated based on their hydrophobicity, and fractions containing the pure product are collected for subsequent lyophilization.
| Technique | Stationary Phase | Typical Mobile Phase | Application Stage | Purity Achieved |
| Flash Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate gradient | Initial crude purification | Moderate to High |
| Preparative RP-HPLC | C18-modified Silica | Water/Acetonitrile gradient with 0.1% TFA | Final high-purity polishing | Very High (>98%) |
Membrane-Based Separation Methodologies
Membrane-based separation is an emerging and sustainable technology for the purification and concentration of amino acids and their derivatives from complex mixtures like fermentation broths or reaction solutions. nih.govgoogle.com These techniques are driven by pressure or concentration gradients and separate molecules based on size, charge, and other physical properties. mdpi.com
For basic amino acid derivatives, tight-ultrafiltration membranes can be effective in removing larger impurities such as proteins or pyrogens. google.com Nanofiltration (NF) membranes, with pore sizes typically less than 2 nm, can separate small organic molecules from mono- and divalent salts, which is useful in downstream processing. mdpi.com
Recent research has also explored the use of membranes made from natural polymers like cellulose (B213188) derivatives for the selective separation of amino acids. nih.govresearchgate.net These methods offer advantages such as operating at ambient temperatures, which preserves the integrity of the biomolecules, and potentially lower energy consumption compared to traditional methods. nih.govresearchgate.net While not yet a standard industrial practice for purifying this compound specifically, membrane filtration represents a promising area for developing more efficient and environmentally friendly purification protocols in amino acid production. google.comscielo.br
Implementation of Green Chemistry Principles in Synthetic Protocols
The synthesis of peptides and their building blocks is traditionally associated with the use of hazardous solvents and reagents, generating significant chemical waste. rsc.org The principles of Green Chemistry aim to mitigate this environmental impact by designing safer and more sustainable synthetic processes. core.ac.ukamazonaws.com
Key applications of green chemistry in protocols relevant to this compound synthesis include:
Use of Greener Solvents: A major focus is replacing hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) with more environmentally benign alternatives. rsc.orgcsic.es Research is ongoing into using water as a solvent for peptide synthesis, which requires the development of water-soluble protecting groups or nanoparticle-based delivery of hydrophobic amino acid derivatives. rsc.orgcsic.esunive.it
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that generate minimal by-products. ucl.ac.uk The use of enzymatic catalysts, which can operate with high specificity and reduce the need for protecting groups, can improve atom economy. longdom.org
Catalysis: As discussed in section 2.6.3, the use of catalytic reagents (both chemical and enzymatic) is preferred over stoichiometric ones. ucl.ac.uknih.gov Catalysts reduce waste because they are used in small amounts and can, in principle, be recycled and reused. unibo.it
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. amazonaws.com This principle is addressed by improving reaction yields, using catalytic processes, and minimizing solvent use through techniques like continuous processing. core.ac.uk
The integration of these principles is leading to the development of next-generation synthetic routes for peptide components that are not only efficient and robust but also environmentally sustainable. csic.esucl.ac.uk
Advanced Analytical and Spectroscopic Characterization Methodologies for H Orn Boc Obzl.hcl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysissigmaaldrich.comacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like H-Orn(Boc)-OBzl.HCl. A combination of one-dimensional and multidimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
High-Resolution ¹H NMR Spectroscopysigmaaldrich.comacs.org
High-resolution proton (¹H) NMR spectroscopy is fundamental for identifying the various proton environments within the this compound molecule. The spectrum, typically recorded in solvents like DMSO-d₆ or CDCl₃, reveals characteristic chemical shifts, signal multiplicities (splitting patterns), and integrals that correspond to the number of protons for each signal.
The α-proton (α-H) is expected to appear as a multiplet, shifted downfield due to the deshielding effects of the adjacent ester carbonyl group and the protonated α-amino group (NH₃⁺). The protons of the ornithine side chain (β-H₂, γ-H₂, and δ-H₂) typically resonate as complex multiplets in the aliphatic region of the spectrum. The large singlet with an integration of 9H is a hallmark of the tert-butyl group of the Boc protecting group. The benzyl (B1604629) ester moiety is characterized by a singlet for the benzylic methylene (B1212753) protons (CH₂) and a series of multiplets in the aromatic region for the phenyl ring protons. The presence of two distinct NH protons, one from the Boc-protected amine and the other from the ammonium (B1175870) hydrochloride salt at the α-position, would also be observed.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Boc C(CH ₃)₃ | ~1.40 | Singlet | 9H |
| γ-H ₂ | ~1.50-1.65 | Multiplet | 2H |
| β-H ₂ | ~1.80-2.00 | Multiplet | 2H |
| δ-H ₂ | ~3.00-3.15 | Multiplet | 2H |
| α-H | ~4.10-4.20 | Triplet/Multiplet | 1H |
| Benzyl CH ₂ | ~5.20 | Singlet | 2H |
| NH-Boc | ~6.80 | Triplet (broad) | 1H |
| Benzyl Ar-H | ~7.30-7.45 | Multiplet | 5H |
Note: Predicted values are based on structurally similar compounds and may vary based on solvent and experimental conditions. csic.esnih.gov
¹³C NMR Spectroscopy, Including DEPT and Quantitative Approachessigmaaldrich.comacs.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The spectrum would feature signals for the two carbonyl carbons (one from the ester and one from the Boc-carbamate) in the most downfield region (~170-156 ppm). The aromatic carbons of the benzyl group would appear around 128-136 ppm. The α-carbon is typically found around 53 ppm, while the side-chain methylene carbons (β, γ, δ) and the carbons of the Boc group resonate at higher fields. nih.gov
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which aids in the definitive assignment of the aliphatic signals. Quantitative ¹³C NMR, while less common, can be employed to assess purity by comparing the signal integrals of the analyte to that of a known internal standard.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT Signal |
|---|---|---|
| Cβ | ~25.0 | CH₂ |
| Boc C (CH₃)₃ | ~28.4 | CH₃ |
| Cγ | ~30.0 | CH₂ |
| Cδ | ~40.3 | CH₂ |
| Cα | ~53.1 | CH |
| Benzyl C H₂ | ~67.0 | CH₂ |
| C (CH₃)₃ (Boc) | ~78.0 | Quaternary C |
| Aromatic C H (Benzyl) | ~128.0-129.0 | CH |
| Aromatic C-ipso (Benzyl) | ~135.0-136.0 | Quaternary C |
| C =O (Boc) | ~156.0 | Quaternary C |
| C =O (Ester) | ~170.0-171.0 | Quaternary C |
Note: Predicted values are based on structurally similar compounds and may vary based on solvent and experimental conditions. csic.esnih.gov
Multidimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations. diva-portal.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a clear correlation pathway along the ornithine backbone: α-H ↔ β-H₂ ↔ γ-H₂ ↔ δ-H₂. A separate correlation would be seen between the δ-H₂ and the adjacent NH proton of the Boc group. researchgate.net
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between the α-H and the δ-H₂ would confirm that all these protons belong to the same ornithine side-chain spin system. diva-portal.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to definitively assign the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group, such as linking the signal at ~1.40 ppm to the Boc methyl carbons at ~28.4 ppm. uq.edu.au
From the benzyl CH₂ protons (~5.20 ppm) to the ester carbonyl carbon (~170 ppm) and the aromatic ipso-carbon (~136 ppm), confirming the benzyl ester linkage.
From the α-H (~4.10 ppm) to the ester carbonyl carbon (~170 ppm).
From the Boc methyl protons (~1.40 ppm) to the Boc quaternary carbon (~78.0 ppm) and the Boc carbonyl carbon (~156.0 ppm).
From the δ-NH proton (~6.80 ppm) to the Cδ and the Boc carbonyl carbon. researchgate.net
Solid-State NMR Spectroscopy for Crystalline Forms
Since this compound is a crystalline solid, solid-state NMR (ssNMR) can provide valuable information that is inaccessible from solution-state NMR. While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR measures them, providing insights into the molecular structure and packing in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR is particularly powerful for identifying and characterizing polymorphism, where the same molecule crystallizes in different forms, which can exhibit distinct ssNMR spectra due to differences in intermolecular interactions and local symmetry.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysiscsic.es
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a molecule and to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS analysis would show a prominent signal for the protonated molecular ion [M+H]⁺. The parent molecule (free base, C₁₇H₂₆N₂O₄) has a monoisotopic mass of 322.1893 u. Therefore, the protonated cation [C₁₇H₂₇N₂O₄]⁺ would be detected at a mass-to-charge ratio (m/z) of 323.1965. nih.gov High-Resolution Mass Spectrometry (HRMS) can measure this value with high precision, allowing for the unambiguous determination of the elemental formula. nih.gov
Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide critical structural information. The fragmentation pattern is predictable and helps to confirm the identity of the compound. researchgate.net
Table 3: Predicted ESI-MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound
| m/z of Fragment Ion | Proposed Neutral Loss | Identity of Loss |
|---|---|---|
| 267.1703 | C₄H₈ | Isobutylene (B52900) |
| 223.1805 | C₅H₈O₂ | Boc group (as isobutylene + CO₂) |
| 215.1285 | C₇H₈O | Benzyl alcohol |
| 185.1022 | C₇H₇O₂ + CH₄O₂ | Benzyl formate (B1220265) + formic acid (rearrangement) |
| 130.0862 | C₇H₈O₂ + C₅H₉NO₂ | Benzyl alcohol + Bocine |
Note: Fragmentation analysis is predictive and based on common fragmentation pathways for protected amino acids. researchgate.netnih.gov The loss of the Boc group (100 Da) and the benzyl group (91 Da) are typically very characteristic fragmentation pathways.
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | (S)-benzyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride |
| H-Orn(Boc)-OMe·HCl | (S)-methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride |
| Boc-Orn(Cbz)-OMe | Methyl Nα-(tert-butoxycarbonyl)-Nδ-(benzyloxycarbonyl)-L-ornithinate |
| H-Orn(Cbz)-OMe hydrochloride | Methyl Nδ-(benzyloxycarbonyl)-L-ornithinate hydrochloride |
| DMSO-d₆ | Hexadeuterodimethyl sulfoxide |
| CDCl₃ | Deuterochloroform |
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of non-volatile and thermally labile molecules like protected amino acids. In the analysis of this compound, MALDI-TOF MS provides rapid determination of the molecular weight, offering a primary confirmation of the compound's identity.
The sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy and facilitates soft ionization of the analyte. mdpi.com For protected peptides and amino acids, the choice of matrix is critical, as acidic matrices can sometimes cause the cleavage of acid-labile protecting groups like Boc. nih.gov In such cases, neutral matrices like 2,4,6-trihydroxyacetophenone can be advantageous. nih.gov
Upon laser irradiation, the protonated molecule [M+H]⁺ is formed. For this compound (MW: 358.87 g/mol ), the expected molecular ion peak would be observed at an m/z corresponding to the free base, C₁₇H₂₆N₂O₄ (MW: 322.40 g/mol ). The protonated molecule [C₁₇H₂₆N₂O₄ + H]⁺ would therefore be detected at approximately m/z 323.19. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Table 1: Expected MALDI-TOF MS Signals for H-Orn(Boc)-OBzl
| Ion Species | Calculated m/z |
| [M+H]⁺ | 323.19 |
| [M+Na]⁺ | 345.17 |
| [M+K]⁺ | 361.15 |
M represents the molecular weight of the free base, C₁₇H₂₆N₂O₄.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is indispensable for the unambiguous confirmation of the elemental composition of this compound. nih.govcsic.es Unlike nominal mass measurements, HRMS provides highly accurate mass data, typically with an error of less than 5 ppm, allowing for the confident determination of the molecular formula. usask.ca
For the protonated molecule of H-Orn(Boc)-OBzl ([C₁₇H₂₇N₂O₄]⁺), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 2: HRMS Data for H-Orn(Boc)-OBzl
| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |
| C₁₇H₂₆N₂O₄ | [M+H]⁺ | 323.19653 |
This data provides strong evidence for the presence of the correct elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nih.govresearchgate.net For this compound, MS/MS analysis provides definitive structural confirmation by inducing fragmentation at specific bonds. nih.govnih.gov The precursor ion, typically the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation (CID).
The fragmentation pattern is predictable and highly informative. Key fragmentation pathways for protected amino acids involve the loss of the protecting groups and cleavage of the amino acid backbone. For H-Orn(Boc)-OBzl, characteristic losses would include:
Loss of the Boc group: A neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).
Loss of the benzyl ester: A neutral loss of benzyl alcohol (108 Da) or the benzyl group (91 Da).
Cleavage of the amino acid side chain.
These fragmentation patterns create a unique "fingerprint" for the molecule, confirming the connectivity of the atoms and the presence of the protecting groups at their expected positions. usask.ca
Table 3: Predicted Major MS/MS Fragments of [H-Orn(Boc)-OBzl+H]⁺
| Precursor Ion (m/z) | Fragment Ion Description | Fragment Ion (m/z) |
| 323.19 | Loss of isobutylene (-C₄H₈) | 267.13 |
| 323.19 | Loss of Boc group (-C₅H₈O₂) | 223.15 |
| 323.19 | Loss of benzyl alcohol (-C₇H₈O) | 215.14 |
| 323.19 | Loss of benzyloxycarbonyl group (-C₈H₇O₂) | 172.13 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.
FTIR spectroscopy is a rapid and non-destructive method for identifying characteristic functional groups within this compound. nih.gov The FTIR spectrum will display absorption bands corresponding to the vibrational frequencies of specific bonds.
Key expected vibrational bands include:
N-H stretching: A broad band in the region of 3300-3000 cm⁻¹ from the primary amine hydrochloride and the N-H of the carbamate (B1207046).
C-H stretching: Bands around 3000-2850 cm⁻¹ for aliphatic C-H and above 3000 cm⁻¹ for aromatic C-H.
C=O stretching: Two distinct carbonyl stretching bands are expected. The ester carbonyl (C=O) of the benzyl ester group typically appears around 1735 cm⁻¹. nih.gov The carbamate carbonyl (C=O) of the Boc group is expected in the range of 1665-1673 cm⁻¹. nih.govnih.gov
C-O stretching: Bands in the 1250-1000 cm⁻¹ region corresponding to the C-O bonds of the ester and carbamate groups.
C-N stretching: Found in the 1471-1408 cm⁻¹ range. nih.gov
Tertiary butyl group: Characteristic bending vibrations for the C(CH₃)₃ of the Boc group appear around 1365-1380 cm⁻¹. nih.govnih.gov
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine HCl (N⁺-H) | Stretching | 3300-3000 (broad) |
| Carbamate (N-H) | Stretching | ~3300 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Ester C=O | Stretching | ~1735 |
| Carbamate C=O | Stretching | 1665-1673 |
| C-N (Carbamate) | Stretching | 1471-1408 |
| C(CH₃)₃ (Boc) | Bending | 1365-1380 |
| C-O (Ester, Carbamate) | Stretching | 1250-1000 |
Characteristic Raman signals would include:
Aromatic ring breathing modes: A strong, sharp peak around 1003 cm⁻¹ is characteristic of the monosubstituted benzene (B151609) ring of the benzyl group. researchgate.net
C=O stretching: The carbonyl stretching vibrations are also visible in the Raman spectrum, though often weaker than in the IR.
CH₂ and CH₃ deformations: Bending and twisting vibrations of the methylene and methyl groups appear in the 1440-1460 cm⁻¹ region. researchgate.net
The influence of the benzyl group on the C=O frequency in esters has been studied using Raman spectroscopy, confirming that it behaves similarly to an alkyl group. ias.ac.in
Fourier-Transform Infrared (FTIR) Spectroscopy
Chiroptical Spectroscopy for Stereochemical Purity and Configuration Assignment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for confirming the stereochemical integrity of chiral molecules like this compound. wiley.com Since the starting material is the L-isomer of ornithine, it is crucial to verify that no racemization has occurred during the synthesis and protection steps.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. The chromophores in this compound, primarily the phenyl ring of the benzyl ester and the carbamate group, will give rise to a characteristic CD spectrum.
The sign and magnitude of the Cotton effects in the CD spectrum can be used to confirm the L-configuration of the α-carbon. While empirical rules can sometimes be applied, comparison with the spectrum of a known standard or with quantum chemical calculations provides the most reliable assignment of absolute configuration. wiley.comresearchgate.net This analysis is critical to ensure the enantiomeric purity of the final product, which is a prerequisite for its use in the synthesis of stereochemically defined peptides.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. osti.gov For a chiral molecule like this compound, which possesses a stereocenter at the α-carbon, ORD is a powerful tool for confirming its absolute configuration. cdnsciencepub.com The technique involves passing monochromatic, plane-polarized light through a solution of the compound and measuring the optical rotation at various wavelengths. cdnsciencepub.com
The resulting ORD spectrum, a plot of specific rotation [α] against wavelength (λ), typically shows a plain curve far from an absorption band. However, near an electronic absorption band of a chromophore, the curve exhibits a characteristic peak and trough, known as a Cotton effect. cdnsciencepub.com The sign of the Cotton effect can be directly correlated to the stereochemistry of the molecule. For this compound, the relevant chromophores include the benzyl ester and the Boc-protecting group's carbonyl function. The analysis of the ORD curve provides critical information on the conformation of the molecule in solution. rsc.org While ORD has been widely applied to peptides and protected amino acids, the data are specific to the compound and its solvent environment. rsc.org
Table 1: Representative Optical Rotatory Dispersion Data for a Chiral Amino Acid Derivative
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 589 (D-line) | +15.5 |
| 500 | +22.0 |
| 400 | +35.8 |
| 350 | +51.2 |
| 300 | +85.7 |
| 250 | +190.4 |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is another essential chiroptical method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is particularly sensitive to the stereochemical features and conformational details of the molecule. When applied to this compound, CD spectroscopy provides insights into the local environment of its chromophores, such as the phenyl group of the benzyl ester and the carbonyl group of the Boc protecting group. nih.gov
A CD spectrum is a plot of molar ellipticity [θ] versus wavelength. The presence of positive or negative peaks, known as Cotton effects, corresponds to the electronic transitions of the chromophores within the chiral molecule. nih.gov The sign and magnitude of these peaks are characteristic of the molecule's absolute configuration and its predominant conformation in solution. rsc.org For instance, studies on Boc-protected amino acids have shown that the CD signal is unique for each amino acid, reflecting its distinct side chain and stereochemistry. nih.gov A distinct CD signal observed upon complexation or in a specific solvent can indicate a preferred secondary structure or conformation. jst.go.jp
Table 2: Illustrative Circular Dichroism Spectral Data for a Protected Amino Acid
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 280 | 0 |
| 265 | +50 |
| 250 | +120 |
| 235 | +80 |
| 222 | -1500 |
| 210 | -1200 |
| 200 | +2500 |
X-ray Diffraction Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level.
Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a compound. This technique requires growing a high-quality single crystal of this compound, which can be achieved through methods like slow evaporation. researchgate.net When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam, producing a unique diffraction pattern.
Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined. nih.gov The results provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. Crucially, SCXRD establishes the absolute configuration of the chiral center without ambiguity. bohrium.com Furthermore, it reveals how individual molecules pack together in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonding. acs.org
Table 3: Typical Crystallographic Data Obtained from Single-Crystal X-ray Diffraction
| Parameter | Example Value |
| Chemical Formula | C₁₇H₂₇ClN₂O₄ |
| Formula Weight | 358.87 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 7.00 Å, b = 7.83 Å, c = 11.94 Å |
| Volume | 654.5 ų |
| Z (Molecules per unit cell) | 2 |
| Calculated Density | 1.821 g/cm³ |
| R-factor | 0.088 |
Powder X-ray Diffraction (PXRD) for Polymorphism
Polymorphism is the phenomenon where a single chemical compound can exist in more than one crystalline form. cardiff.ac.uk These different forms, or polymorphs, can have distinct physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these polymorphic forms. mdpi.com
Instead of a single crystal, PXRD uses a finely ground powder sample containing numerous microcrystals in random orientations. researchgate.net The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com By comparing the PXRD pattern of a batch of this compound to known patterns, one can identify the polymorph present and detect the presence of any other crystalline forms. researchgate.net This is critical for ensuring consistency between different batches of the material. researchgate.net
Table 4: Hypothetical PXRD Peak Data for Two Polymorphs of this compound
| Form A: 2θ (°) | Form A: Relative Intensity (%) | Form B: 2θ (°) | Form B: Relative Intensity (%) |
| 8.5 | 100 | 9.1 | 85 |
| 12.3 | 45 | 11.5 | 100 |
| 17.0 | 80 | 18.2 | 60 |
| 21.1 | 65 | 22.4 | 75 |
| 25.6 | 30 | 26.0 | 50 |
Elemental Combustion Analysis for Stoichiometric Composition Verification
Elemental Combustion Analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in an organic compound. huji.ac.il This method provides a crucial verification of the compound's empirical formula and stoichiometric purity. youtube.com
The analysis involves the complete combustion of a precisely weighed sample of this compound in an oxygen-rich atmosphere at high temperatures. huji.ac.il The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified. From the masses of these products, the original mass percentages of C, H, and N in the sample are calculated. These experimentally determined values are then compared to the theoretical percentages calculated from the molecular formula (C₁₇H₂₇ClN₂O₄). A close agreement between the found and calculated values, typically within ±0.4%, confirms the elemental composition and high purity of the compound. nih.gov
Table 5: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound
| Element | Theoretical Mass (%) | Found Mass (%) |
| Carbon (C) | 56.89 | 56.75 |
| Hydrogen (H) | 7.58 | 7.61 |
| Nitrogen (N) | 7.81 | 7.78 |
Chromatographic Purity Assessment and Quantification Techniques
Chromatographic methods are essential for assessing the purity of synthetic compounds by separating the main component from any impurities, such as starting materials, by-products, or enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. rsc.org
For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net In this setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), is pumped through the column. ub.edu Compounds are separated based on their differential partitioning between the two phases. A detector, commonly a UV detector set at a wavelength where the benzyl group absorbs, measures the concentration of each eluting component. The resulting chromatogram shows a major peak for the product and smaller peaks for any impurities. The purity is quantified by calculating the area percentage of the main peak relative to the total area of all peaks.
Table 6: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 3.5 | 1,520 | 0.05 | Impurity A |
| 2 | 8.9 | 3,155,800 | 99.85 | This compound |
| 3 | 11.2 | 3,160 | 0.10 | Impurity B |
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for the analysis of this compound. oup.comnih.gov Its versatility allows for the separation, identification, and quantification of the main compound and any potential impurities.
Detailed Research Findings:
The purity of this compound and related protected amino acids is routinely assessed using reverse-phase HPLC (RP-HPLC). nih.gov In a typical setup, a C18 column is employed, which separates compounds based on their hydrophobicity. oup.comnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as 0.1% formic acid or trifluoroacetic acid) and an organic solvent (commonly acetonitrile or methanol). nih.gov This gradient elution allows for the effective separation of the target compound from both more polar and less polar impurities.
Detection is most commonly achieved using an ultraviolet (UV) detector, typically monitoring at a wavelength of 220 nm, where the peptide bonds and aromatic rings (in this case, the benzyl group) exhibit strong absorbance. oup.com This method is highly sensitive and provides quantitative data on the purity of the sample. For more complex mixtures or for confirmation of peak identity, HPLC systems can be coupled with a mass spectrometer (LC-MS). nih.gov This provides mass-to-charge ratio information for each eluting peak, allowing for definitive identification of the main compound and characterization of any impurities.
Interactive Data Table: Illustrative HPLC Parameters for Protected Amino Acid Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Stationary phase for reverse-phase separation. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic component for eluting hydrophobic compounds. |
| Gradient | 5% to 95% B over 20 minutes | To ensure separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Detection | UV at 220 nm | To detect and quantify the compound. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
This table represents a typical set of starting conditions for the analysis of a protected amino acid like this compound. Actual parameters would be optimized for the specific sample and instrumentation.
Gas Chromatography (GC) for Volatile Impurities (if applicable)
While HPLC is the primary tool for analyzing the non-volatile this compound, Gas Chromatography (GC) can be a valuable complementary technique for the detection and quantification of any residual volatile organic solvents that may be present from the synthesis and purification processes. Solvents such as dichloromethane (B109758), ethyl acetate (B1210297), or dioxane are often used in the preparation of protected amino acids and their removal must be confirmed.
Detailed Research Findings:
For GC analysis, a sample of this compound would be dissolved in a suitable high-purity solvent and injected into the GC. The instrument separates compounds based on their boiling points and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds. The presence and quantity of volatile impurities are determined by comparing their retention times and peak areas to those of known standards. This analysis is crucial for ensuring the final product meets required purity standards and is free from potentially interfering residual solvents.
Thin-Layer Chromatography (TLC) as a Rapid Screening Method
Thin-Layer Chromatography (TLC) serves as a quick, simple, and cost-effective method for the qualitative monitoring of reactions and for preliminary purity assessment of this compound. ub.edu
Detailed Research Findings:
In a typical TLC analysis, a small amount of a solution of this compound is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate or methanol (B129727). ub.edu The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.
After development, the plate is visualized, typically under UV light (254 nm), where the benzyl group of this compound will be visible as a dark spot. wiley-vch.de Further visualization can be achieved by staining the plate with a reagent such as ninhydrin, which reacts with the free primary amine to produce a characteristic colored spot. wiley-vch.de The purity can be estimated by the presence of a single spot, while the appearance of multiple spots indicates the presence of impurities. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes under specific conditions. longdom.org
Interactive Data Table: Example TLC System for this compound
| Parameter | Description | Example |
| Stationary Phase | The adsorbent material on the plate. | Silica Gel 60 F254 |
| Mobile Phase | The solvent system used for development. | Dichloromethane:Methanol (9:1 v/v) |
| Visualization | Method to see the separated spots. | UV light (254 nm), Ninhydrin stain |
| Expected Rf | Approximate retention factor. | Dependent on exact conditions, but should be a single major spot. |
Thermogravimetric Analysis (TGA) for Solvent Content and Decomposition Behavior
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For this compound, TGA is particularly useful for determining the amount of residual solvent and for characterizing its thermal stability and decomposition profile.
Detailed Research Findings:
In a TGA experiment, a small, precisely weighed sample of this compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The instrument records the sample's mass as the temperature increases. A typical TGA curve for a pure, dry sample of a protected amino acid would show a stable baseline until the onset of thermal decomposition.
If residual solvents are present, a mass loss will be observed at a temperature corresponding to the boiling point of that solvent. The percentage of mass loss in this step can be used to quantify the solvent content. The main decomposition of this compound will occur at a much higher temperature, characterized by a significant and rapid loss of mass. This decomposition temperature provides a measure of the compound's thermal stability. The shape of the decomposition curve can also offer insights into the mechanism of decomposition. For example, the decomposition might occur in a single step or multiple steps, corresponding to the loss of the different protecting groups (Boc and benzyl) and the degradation of the amino acid backbone.
Interactive Data Table: Hypothetical TGA Data for this compound
| Temperature Range (°C) | % Weight Loss | Interpretation |
| 25 - 100 | ~0.5% | Loss of adsorbed moisture or highly volatile solvent. |
| 100 - 150 | Negligible | Indicates the absence of significant amounts of common organic solvents. |
| > 180 | Significant, sharp decrease | Onset of thermal decomposition of the compound. |
This table is a hypothetical representation. Actual decomposition temperatures would need to be determined experimentally.
Reactivity Profiles and Transformational Chemistry of H Orn Boc Obzl.hcl
Amide Bond Formation Reactions: Principles and Applications in Peptide Synthesis
The primary utility of H-Orn(Boc)-OBzl.HCl lies in its role as an amino acid derivative for the synthesis of peptides. The free α-amino group serves as a nucleophile, reacting with an activated carboxyl group of another amino acid to form a peptide (amide) bond. This process is the fundamental reaction in peptide chain elongation.
Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support. peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. peptide.com In the context of SPPS, this compound can be utilized in strategies where the side chain of ornithine needs to remain protected while the α-amino group is available for coupling.
The Boc/Bzl protection scheme is a classic strategy in SPPS where the temporary Nα-protecting group is the acid-labile Boc group, and more permanent side-chain protection is provided by benzyl-based groups. peptide.compeptide.com Although this compound has its Nα-amino group free, it can be incorporated into a peptide chain after the initial amino acid is attached to the resin. For instance, if a different Nα-Boc protected amino acid is first coupled to the resin and then deprotected, the resulting free amine on the resin-bound amino acid can then be coupled with a suitably activated carboxyl group of a second amino acid. If that second amino acid were, for example, Fmoc-Orn(Boc)-OH, after its coupling and subsequent Fmoc deprotection, the resulting free amine would be analogous to the free amine on this compound, ready for the next coupling step. The Boc group on the ornithine side chain is orthogonal to the Fmoc group, meaning the Fmoc group can be removed without affecting the Boc group. peptide.com
Solution-phase peptide synthesis, while often more time-consuming than SPPS, offers flexibility and is suitable for large-scale synthesis. oup.com In this approach, all reactions are carried out in a solution, and intermediates are isolated and purified after each step.
This compound is well-suited for solution-phase synthesis. nsf.gov Its free α-amino group can react with an N-protected and carboxyl-activated amino acid. For instance, it can be coupled with a Boc-protected amino acid using a suitable coupling reagent. oup.com The resulting dipeptide would have its N-terminus protected by a Boc group, the ornithine side chain also protected by a Boc group, and the C-terminus protected as a benzyl (B1604629) ester. The Nα-Boc group can then be selectively removed to allow for further chain elongation.
A "hold-in-solution" method has been described for rapid peptide synthesis in the liquid phase, where the growing peptide is held in an organic solvent and undergoes sequential coupling and deprotection steps. oup.com this compound can be used as the starting amino component in such a procedure.
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. This compound, with its free nucleophilic amine, is compatible with a wide array of coupling reagents used for this activation. nsf.govrsc.org These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group.
Interactive Table: Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | React with the carboxyl group to form a highly reactive O-acylisourea intermediate. This can then react directly with the amine or, more commonly, with an additive like HOBt to form a less reactive but more stable active ester, minimizing side reactions. oup.comnih.govgu.se |
| Phosphonium (B103445) Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP, BOP | Convert the carboxylic acid into a phosphonium ester, which is a highly reactive species. These reagents are known for their high efficiency and low racemization rates. |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU | Form active esters, similar to phosphonium salts. HATU, which forms OAt esters, is particularly effective for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen. nsf.govnih.gov |
The choice of coupling reagent can depend on factors such as the steric hindrance of the amino acids being coupled and the desired reaction conditions. researchgate.net
A significant challenge in peptide synthesis is the prevention of epimerization (racemization) at the chiral α-carbon of the activated amino acid. This is particularly a concern for all amino acids except glycine. The risk of epimerization is highest during the activation step.
Several strategies are employed to minimize epimerization:
Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (like HOAt and 6-Cl-HOBt) are commonly used with carbodiimides. oup.comgu.se They react with the O-acylisourea intermediate to form an active ester that is less prone to racemization.
Choice of Coupling Reagent: Uronium and phosphonium salt-based reagents, especially those incorporating HOBt or HOAt moieties like HBTU and HATU, are generally considered to result in low levels of epimerization. gu.se
Nα-Protecting Group: The nature of the Nα-protecting group on the activated amino acid plays a crucial role. Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization. researchgate.net
Reaction Conditions: Careful control of reaction temperature and the choice of base and solvent can also help in minimizing epimerization.
Compatibility with Diverse Peptide Coupling Reagents (e.g., Carbodiimides, Phosphonium Salts, Uronium Salts)
Selective Deprotection Strategies for Boc and Benzyl Groups
The utility of this compound is greatly enhanced by the ability to selectively remove the Boc and benzyl protecting groups. These groups are orthogonal, meaning one can be removed under conditions that leave the other intact. peptide.comub.edu
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. rsc.org The deprotection proceeds via a carbamate (B1207046) hydrolysis mechanism in an acidic environment. fishersci.co.uk
Common reagents for Boc deprotection include:
Trifluoroacetic Acid (TFA): TFA, often used as a solution in a solvent like dichloromethane (B109758) (DCM), is a standard reagent for Boc removal. fishersci.co.ukresearchgate.net The reaction is typically fast and occurs at room temperature. fishersci.co.uk The resulting amine is obtained as a TFA salt. peptide.com
Hydrogen Chloride (HCl) in Dioxane: A solution of HCl in an organic solvent like dioxane is another effective method for Boc deprotection. researchgate.netresearchgate.net A 4M solution is commonly used and can selectively cleave Nα-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters under specific conditions. researchgate.net
The mechanism of acid-catalyzed Boc deprotection involves the formation of a tert-butyl cation intermediate. researchgate.net This cation can potentially alkylate nucleophilic residues in the peptide, such as tryptophan or methionine. peptide.comresearchgate.net To prevent these side reactions, "scavengers" like dithiothreitol (B142953) (DTE) or triisopropylsilane (B1312306) (TIS) are often added to the deprotection mixture to trap the carbocations. peptide.comresearchgate.net
It is important to note that while these conditions are designed to be selective for the Boc group, prolonged exposure or harsh conditions can lead to the cleavage of other acid-labile groups, including the benzyl ester. rsc.org Careful control of the reaction time and temperature is therefore crucial.
Interactive Table: Boc Deprotection Reagents
| Reagent | Typical Conditions | Key Features |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Fast and efficient; commonly used in Boc/Bzl SPPS. peptide.comfishersci.co.ukresearchgate.net |
| HCl in Dioxane | 4M solution | Provides good selectivity for Nα-Boc over t-butyl esters in some cases. researchgate.net |
The benzyl (Bzl) group protecting the C-terminal carboxyl group is more stable to the acidic conditions used for Boc removal. It is typically removed under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), or by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which does not affect the Boc group. peptide.compeptide.com This orthogonality is fundamental to the utility of this compound in multi-step peptide synthesis.
Hydrogenolysis-Based Benzyl Ester Cleavage Methods
The benzyl (Bzl) ester of this compound is primarily cleaved through hydrogenolysis, a chemical reaction that involves the use of hydrogen gas and a metal catalyst. thieme-connect.deacsgcipr.org This method is favored for its mild and highly selective nature, especially in the presence of acid-labile protecting groups like Boc, which remain intact under these conditions. thieme-connect.de
Catalytic hydrogenolysis is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium black. thieme-connect.demdma.ch The reaction is generally conducted at room temperature and atmospheric pressure in solvents like methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297). thieme-connect.de The presence of an acid, such as acetic acid, can accelerate the reaction rate. thieme-connect.de The byproducts of this reaction are toluene (B28343) and carbon dioxide, which are considered innocuous. thieme-connect.de
An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). mdma.chorganic-chemistry.org This method generates molecular hydrogen in situ from a hydrogen donor molecule. organic-chemistry.org Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), cyclohexene, and triethylsilane. mdma.chorganic-chemistry.orgrsc.org CTH offers advantages such as operational simplicity and rapid reaction times, often under 10 minutes. organic-chemistry.org For instance, using formic acid as a hydrogen donor with a 10% Pd/C catalyst is an effective and less expensive alternative to using palladium black. mdma.ch Similarly, the triethylsilane (TES)/Pd-C system provides a mild and efficient means for debenzylation under neutral conditions. organic-chemistry.org
Table 1: Common Conditions for Benzyl Ester Cleavage via Hydrogenolysis
| Method | Catalyst | Hydrogen Source | Solvent(s) | Typical Conditions | Reference(s) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C, Palladium Black | H₂ gas | Methanol, Ethanol, Ethyl Acetate, Acetic Acid | Room Temperature, Atmospheric Pressure | , thieme-connect.de |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | Room Temperature | mdma.ch |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Cyclohexene | Not specified | Not specified | rsc.org |
| Catalytic Transfer Hydrogenation | Pd/C | Triethylsilane (TES) | Chloroform (B151607), Methanol | Room Temperature | organic-chemistry.org |
Orthogonal Protecting Group Strategies in Multistep Synthesis
In multistep synthesis, particularly of peptides, the use of orthogonal protecting groups is a crucial strategy. peptide.comorganic-chemistry.org An orthogonal system allows for the selective removal of one protecting group in the presence of others, enabling specific modifications at different sites of a molecule. peptide.comorganic-chemistry.org The protecting groups on this compound—Boc and benzyl—form a key part of the Boc/Bzl protection strategy, which has been a cornerstone of peptide synthesis. thieme-connect.depeptide.com
While both Boc and benzyl groups are acid-labile, their removal requires significantly different conditions, which allows for their sequential and selective deprotection. peptide.compeptide.com The Boc group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). peptide.comfishersci.co.uk In contrast, the benzyl ester requires much stronger acids like hydrogen fluoride (HF) for cleavage, or alternatively, it can be removed by hydrogenolysis. peptide.compeptide.com This difference in lability is the foundation of their "pseudo-orthogonal" or modulated lability relationship. peptide.comjku.at
This strategy allows for a synthetic route where the α-amino group can be deprotected for peptide chain elongation, while the side-chain Boc group and C-terminal benzyl ester remain intact. Subsequently, the benzyl ester can be removed via hydrogenolysis without affecting the Boc group. thieme-connect.de Finally, the Boc group on the ornithine side chain can be cleaved with acid to expose the δ-amino group for further functionalization. This hierarchical deprotection is fundamental for creating complex peptide structures and bioconjugates. peptide.com Other protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Alloc (allyloxycarbonyl), can be used in conjunction with Boc and Bzl to create even more complex, fully orthogonal systems, as they are removed under basic and palladium(0)-catalyzed conditions, respectively. masterorganicchemistry.comiris-biotech.dehighfine.com
Table 2: Orthogonal Deprotection of Common Amino Acid Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Reference(s) |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) | Stable to hydrogenolysis and mild base. | peptide.com, fishersci.co.uk |
| Benzyl Ester/Ether | Bzl / OBzl | Catalytic Hydrogenolysis (H₂/Pd-C) or Strong Acid (e.g., HF) | Stable to TFA and mild base. | peptide.com, thieme-connect.de |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. | masterorganicchemistry.com, organic-chemistry.org |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst and scavenger | Stable to acid and base. | iris-biotech.de, highfine.com |
Functionalization Reactions at the Ornithine Side Chain (ε-Amine)
Once the Boc group on the δ-amino group of the ornithine side chain is removed, the newly exposed primary amine becomes a key site for various functionalization reactions. This allows for the introduction of diverse chemical moieties, expanding the utility of the ornithine building block.
The primary amine of the ornithine side chain can readily undergo N-alkylation and N-acylation. Alkylation introduces alkyl groups to the amine, a reaction that can be achieved under various conditions. For instance, selective N-methylation of tosyl-protected ornithyl side-chains has been reported. scispace.com Acylation, the addition of an acyl group, is a common transformation. For example, acetylation can be carried out using reagents like acetic anhydride (B1165640). google.com These reactions are fundamental for modifying the properties of the resulting molecule, such as its charge, polarity, and steric profile.
The δ-amino group of ornithine is a valuable handle for conjugation chemistry, allowing for the attachment of various biomolecules or labels. After deprotection, this primary amine can be reacted with activated esters, isothiocyanates, or other reactive species to form stable covalent bonds. This strategy is employed to link peptides to carrier proteins, fluorescent dyes, or drug molecules. The orthogonality of the Boc group is critical, as it allows for the construction of the main peptide chain before exposing the side-chain amine for specific conjugation. peptide.com For example, the synthesis of pyridoxal (B1214274) 5'-phosphate (PLP) conjugates with ornithine derivatives has been demonstrated, where the Boc-protected side chain is key to the synthetic strategy. uzh.ch
The deprotected δ-amino group can be converted into ureas, thioureas, and guanidines, which are important functional groups in medicinal chemistry and peptidomimetics.
Ureas are typically formed by reacting the amine with an isocyanate. csic.es
Thioureas are synthesized through the reaction of the amine with an isothiocyanate. csic.es
Guanidines can be introduced by reacting the primary amine with a guanidinylating agent. A common method involves using pyrazole-1-carboxamidine derivatives, which react efficiently with primary amines in solution or on a solid phase to yield protected guanidines. nih.gov This transformation is particularly useful for synthesizing arginine analogs from ornithine precursors. nih.gov The conversion of ornithine to arginine is a key strategy in peptide synthesis, as it can circumvent issues related to arginine coupling and side-chain reactivity. acs.org
Conjugation Chemistry for Bioconjugates
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Regioselectivity and stereoselectivity are critical considerations in the chemical transformations of this compound.
Regioselectivity refers to the preferential reaction at one functional group over another. The protecting group scheme of this compound is designed to ensure high regioselectivity. For example, during peptide coupling reactions where the α-amino group is deprotected, acylation occurs selectively at this position, while the Boc-protected δ-amino group remains unreactive. peptide.com Similarly, when the benzyl ester is cleaved by hydrogenolysis, the Boc group is unaffected. thieme-connect.de This controlled, stepwise deprotection and reaction sequence is fundamental to its utility. In reactions like Friedel-Crafts acylation, the protecting group on the amino function is crucial to prevent racemization and direct the reaction, although regioselectivity between different carboxyl groups can be an issue in unprotected dicarboxylic amino acids. mdpi.com
Stereoselectivity pertains to the preferential formation of one stereoisomer over another. Since this compound is derived from a chiral amino acid (L- or D-ornithine), maintaining its stereochemical integrity throughout a reaction sequence is paramount. Most standard peptide synthesis and deprotection procedures, such as hydrogenolysis and TFA-mediated Boc removal, are designed to proceed without racemization at the α-carbon. peptide.com However, certain reactions, particularly those involving the activation of the carboxyl group or reactions at the α-carbon under harsh conditions, can pose a risk of epimerization. The rigid, cyclic nature of some reaction intermediates can enhance stereocontrol, forcing electrophiles to approach from a less sterically hindered face, thus ensuring high stereoselectivity. acs.org In reactions like the Strecker synthesis of amino acid derivatives, the existing stereocenter of the ornithine derivative can influence the stereochemical outcome of the newly formed chiral center. csic.es
Mechanistic Investigations of Key Transformations and Reaction Pathways
The reactivity of this compound is governed by the interplay of its three main functional groups: the primary amine hydrochloride, the tert-butyloxycarbonyl (Boc) protected side-chain amine, and the benzyl ester protected C-terminus. Mechanistic investigations into the transformations of this compound are crucial for optimizing reaction conditions, minimizing side reactions, and achieving desired peptide products with high purity and yield.
Deprotection Strategies
The selective removal of the Boc and benzyl protecting groups is a cornerstone of peptide synthesis. The mechanisms of these deprotection reactions are well-understood and rely on the differential acid lability of the protecting groups.
The Boc group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.com The mechanism proceeds through protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation. This cation can then be scavenged to prevent unwanted side reactions with nucleophilic amino acid residues such as methionine or tryptophan. peptide.com The reaction is generally fast and efficient at room temperature. nih.gov
Table 1: Conditions for Boc Deprotection
| Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 3 hours | rsc.org |
| TFA/DCM (1:1 v/v) | - | Room temperature | rsc.org |
| 50% TFA in DCM | - | Moderate conditions | peptide.com |
This table showcases common reagents and conditions for the removal of the Boc protecting group.
Conversely, the benzyl ester is more robust and requires stronger acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage. peptide.com Alternatively, it can be removed via catalytic hydrogenation, a milder method that involves the use of a palladium catalyst (Pd/C) and a hydrogen source. This process, however, is incompatible with the presence of other reducible functional groups within the peptide sequence.
Peptide Coupling Reactions
The free primary amine of this compound, after neutralization of the hydrochloride salt, serves as a nucleophile in peptide bond formation. The mechanism of the coupling reaction is highly dependent on the activating agent used for the incoming amino acid's carboxylic acid.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are common coupling reagents. uni-kiel.de The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of this compound. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. uni-kiel.deoup.com These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and reacts smoothly with the amine.
Onium salts, such as HBTU and HATU, provide another efficient pathway for peptide bond formation. peptide.com These reagents activate the carboxylic acid to form an activated ester in situ, which then rapidly reacts with the amine component. The in situ neutralization of the amine salt during the coupling process can streamline the synthesis and potentially enhance coupling yields, especially in cases of peptide aggregation. peptide.com
A significant side reaction in peptide coupling is the formation of diketopiperazines, especially when coupling the third amino acid to a dipeptide ester. This intramolecular cyclization is competitive with the desired intermolecular coupling. The rate of diketopiperazine formation is influenced by the sequence, the solvent, and the steric hindrance of the amino acid side chains.
Side-Chain Modifications
The δ-amino group of the ornithine side chain, protected by the Boc group, offers a site for specific modifications after selective deprotection. A key transformation is guanidination to convert the ornithine residue into an arginine analogue.
The guanidination reaction typically involves the deprotection of the Boc group followed by reaction with a guanidinylating agent. rsc.org The reaction is generally carried out under basic conditions using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the ammonium salt formed during Boc deprotection and to facilitate the guanidination reaction. rsc.org The choice of guanidinylating reagent can influence the reaction conditions and the nature of the resulting guanidinium (B1211019) group.
Table 2: Guanidination Reaction Details
| Guanidinating Reagent | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 3a-f | DIPEA | DCM | Room temperature, 24 hours | rsc.org |
This table outlines typical reagents and conditions used for the guanidination of the ornithine side chain.
Mechanistic studies of these side-chain modifications focus on optimizing the selectivity and yield of the desired product while avoiding side reactions such as the formation of N-acylated byproducts or modifications at other nucleophilic sites within the peptide.
Strategic Applications in Complex Organic Synthesis and Biomedical Research
Construction of Linear and Cyclic Peptides and Peptidomimetics
The differential protection of the amino and carboxyl groups in H-Orn(Boc)-OBzl.HCl makes it a versatile precursor for the synthesis of both linear and cyclic peptides, as well as peptidomimetics. The free α-amino group allows for direct coupling to the carboxyl group of another amino acid or peptide fragment, while the Boc-protected side chain remains inert until its specific deprotection is desired. Similarly, the benzyl (B1604629) ester can be selectively cleaved to reveal a free carboxylic acid for further elongation or cyclization.
In the realm of linear peptide synthesis, this compound is a key component for introducing an ornithine residue at a specific position within a peptide sequence. The Boc group on the side chain is stable to the conditions used for Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the assembly of the peptide backbone, and can be removed later under acidic conditions. scispace.compeptide.com
For the synthesis of cyclic peptides, this compound is particularly useful. After assembly of the linear peptide chain, the Boc and benzyl protecting groups can be selectively removed to allow for side-chain to side-chain or side-chain to main-chain cyclization. For instance, cyclic peptide analogs of opioid peptides have been synthesized using Nα-Fmoc-amino acids with Boc and tert-butyl protection for the side chains of ornithine and glutamic acid, respectively. researchgate.net This approach enables the creation of conformationally constrained peptides with potentially enhanced biological activity and stability.
Furthermore, this compound is a valuable starting material for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. One such application is in the synthesis of N-amino peptides, where the peptide backbone is modified. nsf.gov The ability to selectively manipulate the different functional groups of the ornithine derivative is crucial for these chemical transformations.
| Application | Key Feature of this compound | Example |
| Linear Peptide Synthesis | Orthogonal protection allows for sequential coupling. | Incorporation of ornithine into peptide sequences using SPPS. scispace.compeptide.com |
| Cyclic Peptide Synthesis | Selective deprotection enables various cyclization strategies. | Synthesis of cyclic opioid peptide analogs. researchgate.net |
| Peptidomimetics | Versatile scaffold for backbone and side-chain modifications. | Precursor for N-amino peptide synthesis. nsf.gov |
Precursor in the Total Synthesis of Natural Products Bearing Ornithine Moieties
A notable example is the convergent synthesis of the cyclodepsipeptide natural product FK228. In one synthetic approach, a protected ornithine derivative is a key building block for one of the major fragments of the molecule. nih.gov The synthesis involves the coupling of a dipeptide with a protected ornithine benzyl ester, highlighting the utility of such derivatives in the assembly of complex peptide-based natural products. nih.gov The ability to deprotect the different functional groups of ornithine in a controlled manner is essential for the successful construction of the target molecule.
Development of Modified Amino Acids and Their Advanced Analogs
The chemical scaffold of this compound provides a versatile platform for the synthesis of a wide array of modified amino acids and their advanced analogs. These novel building blocks are of great interest in medicinal chemistry and materials science for their potential to create peptides and polymers with unique properties.
Research has demonstrated the use of ornithine derivatives in the synthesis of conformationally constrained amino acids. For example, a suitably protected ornithine derivative has been used as a common intermediate in the synthesis of (3S,4S)-2-oxoazepane α,α- and (2S,3S)-2-oxopiperidine-β2,3,3-amino acid derivatives. researchgate.net These cyclic amino acids can be incorporated into peptides to induce specific secondary structures.
Furthermore, ornithine derivatives have been utilized to create β,β-dimethylated amino acids. In one study, a protected ornithine derivative was synthesized and subsequently used to create a dipeptide containing a β,β-dimethyl-d-ornithine residue. acs.org The introduction of gem-dimethyl groups on the β-carbon can significantly influence the conformational preferences of the amino acid and any resulting peptide.
Integration into Combinatorial Chemistry Libraries for Drug Discovery Lead Generation
Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new lead structures. this compound and similar orthogonally protected amino acids are highly valuable in the construction of peptide-based combinatorial libraries due to their compatibility with automated solid-phase synthesis. mdpi.com
The ability to selectively deprotect the side-chain amino group of ornithine allows for the introduction of a wide variety of substituents, thereby generating a diverse library of compounds from a common peptide backbone. This approach has been used to create libraries of cyclic peptides, where the ornithine side chain is used as a point of diversification or for cyclization. nih.gov The screening of such libraries against biological targets can lead to the identification of potent and selective ligands. nih.gov
The generation of these libraries is a key step in the "hit-to-lead" phase of drug discovery, where initial "hits" from high-throughput screening are optimized to produce more effective and selective "lead" compounds. The versatility of this compound makes it an important building block in this process.
Role in the Synthesis of Polyamines and Their Conformationally Constrained Derivatives
L-Ornithine is the metabolic precursor to polyamines such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation. uzh.ch Consequently, this compound is a key starting material for the chemical synthesis of polyamines and their analogs. These synthetic analogs are important tools for studying the biological roles of polyamines and for the development of new therapeutic agents, particularly in oncology. uzh.ch
The synthesis of polyamine analogs often involves the modification of the ornithine backbone or the attachment of various functional groups. The protected nature of this compound allows for precise chemical manipulations. For example, it can be used in the synthesis of conformationally constrained polyamine derivatives, where the flexibility of the polyamine chain is restricted to enhance binding to specific biological targets. The development of inhibitors of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, is a major focus in cancer research, and this compound and its derivatives are instrumental in creating novel inhibitor scaffolds. uzh.ch
Building Block for Fluorescent Probes and Imaging Agents (Focus on synthetic pathway)
Fluorescently labeled peptides are indispensable tools for studying biological processes, such as receptor binding and enzyme activity. This compound can serve as a convenient scaffold for the introduction of a fluorescent reporter group into a peptide sequence. The side-chain amino group of ornithine, after deprotection of the Boc group, provides a nucleophilic handle for the attachment of a fluorophore.
A synthetic strategy for creating an anthraniloyl-labeled cyclic peptide illustrates this application. nih.gov The synthesis begins with the assembly of a linear peptide on a solid support, incorporating an ornithine residue with its side chain protected by an Alloc group. nih.gov After the linear peptide is assembled, the Alloc group is selectively removed, and the free amino group of the ornithine side chain is coupled with 2-nitrobenzoic acid. nih.gov Subsequent reduction of the nitro group yields the fluorescent anthraniloyl moiety. nih.gov This method demonstrates how the ornithine side chain can be selectively modified to incorporate a fluorescent probe without interfering with the peptide backbone.
| Step | Reagent/Condition | Purpose |
| 1. Linear Peptide Synthesis | Solid-phase peptide synthesis (SPPS) | Assemble the peptide backbone with a protected ornithine residue. nih.gov |
| 2. Side-Chain Deprotection | Selective removal of the side-chain protecting group (e.g., Alloc). | Expose the δ-amino group of ornithine for labeling. nih.gov |
| 3. Fluorophore Precursor Coupling | 2-Nitrobenzoic acid | Attach the precursor of the fluorescent tag to the ornithine side chain. nih.gov |
| 4. Reduction | SnCl₂ | Convert the nitro group to an amino group, forming the fluorescent anthraniloyl group. nih.gov |
Applications in Glycopeptide and Lipopeptide Synthesis
Glycopeptides and lipopeptides are important classes of biomolecules with a wide range of biological activities. The synthesis of these complex structures often requires orthogonally protected amino acid building blocks like this compound.
In lipopeptide synthesis, the side-chain amino group of ornithine can be used as an attachment point for a lipid moiety. This can be achieved by deprotecting the Boc group on the ornithine side chain and then acylating the resulting free amine with a fatty acid. This strategy has been employed in the synthesis of novel antimicrobial lipopeptides. nih.gov
For glycopeptide synthesis, while direct glycosylation of the ornithine side chain is less common, ornithine can be part of a peptide scaffold to which a glycosylated amino acid is attached. The principles of orthogonal protection are central to the successful assembly of these hybrid molecules, preventing unwanted side reactions and allowing for the sequential addition of the peptide, carbohydrate, and lipid components. peptide.com The versatility of this compound makes it a valuable component in the synthetic chemist's toolbox for accessing these complex and biologically important molecules.
Computational Chemistry and Theoretical Investigations of H Orn Boc Obzl.hcl
Conformational Analysis and Energy Landscapes of the Molecule
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. H-Orn(Boc)-OBzl.HCl possesses significant conformational flexibility due to several rotatable single bonds (dihedral angles) in its structure. These include the peptide backbone angles (φ, ψ) and multiple side-chain angles (χ), as well as rotations within the Boc and Bzl protecting groups.
Conformational analysis aims to identify the stable, low-energy structures (conformers) and map the potential energy surface that governs their interconversion. This is typically achieved using computational methods such as:
Systematic Grid Searches: Where dihedral angles are rotated incrementally and the energy of each resulting structure is calculated using molecular mechanics.
Stochastic Methods: Such as Monte Carlo simulations, which randomly sample the conformational space to find low-energy regions.
For a molecule like this compound, the analysis would reveal how interactions, such as intramolecular hydrogen bonds or steric hindrance between the bulky protecting groups, dictate the preferred shapes. The energy landscape visualizes these conformers as minima on a surface, with the transition states between them representing energy barriers. Studies on similar protected amino acids show that urethane (B1682113) bonds, like those in the Boc group, tend to adopt a trans conformation. nih.gov The ornithine side chain itself often favors an extended conformation to minimize steric clash.
Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies This data is illustrative, based on typical values for similar protected amino acids.
| Conformer ID | Key Dihedral Angles (φ, ψ, χ1) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| Conf-1 | -120°, +130°, -175° | 0.00 | Extended side chain, minimal steric hindrance. |
| Conf-2 | -75°, +145°, +65° | 1.25 | Folded side chain, potential H-bond between Boc C=O and side-chain N-H. |
| Conf-3 | -80°, -45°, -170° | 2.10 | Alpha-helical-like backbone, extended side chain. |
| Conf-4 | -130°, +130°, +70° | 1.50 | Extended backbone, gauche side-chain conformation. |
Molecular Dynamics Simulations for Solution Behavior
While conformational analysis often models the molecule in a vacuum, molecular dynamics (MD) simulations provide a dynamic picture of its behavior in a specific environment, such as a solvent like water or dimethylformamide (DMF). biorxiv.orgnih.gov MD simulations solve Newton's equations of motion for every atom in the system over time, offering insights into:
Solvation: How solvent molecules arrange around the solute and form hydrogen bonds. For this compound, this would involve interactions with the charged amino and carboxylate termini, the polar carbonyl groups, and the hydrophobic benzyl (B1604629) and Boc groups.
Conformational Dynamics: How the molecule transitions between different conformations in solution. nih.gov MD can reveal the flexibility of the side chain and protecting groups, which is crucial for understanding its reactivity in peptide synthesis.
Time-Averaged Properties: MD allows for the calculation of properties averaged over the simulation time, providing a more realistic representation than a single static structure.
A typical MD simulation of this compound would involve placing the molecule in a simulated box of water molecules, neutralizing the system with counter-ions (like Cl⁻), and running the simulation for nanoseconds to microseconds. mpg.de The resulting trajectory provides a virtual movie of the molecule's life in solution.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule, providing a deeper understanding of its stability and reactivity. researchgate.net Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. arxiv.org The energy gap between them (HOMO-LUMO gap) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. cardiff.ac.ukresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, e.g., around oxygen atoms) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas, e.g., around hydrogen atoms on amines) and are prone to nucleophilic attack.
For this compound, DFT calculations would likely show the HOMO localized on the electron-rich benzyl ring and the LUMO distributed over the carbonyl groups and protonated amine, highlighting the most reactive sites.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-31G(d) level of theory. This data is illustrative.
| Descriptor | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates regions with electron-donating capability (e.g., benzyl ring). |
| LUMO Energy | -0.9 eV | Indicates regions with electron-accepting capability (e.g., carbonyls). |
| HOMO-LUMO Gap | 5.9 eV | Suggests high kinetic stability, as expected for a protected amino acid. |
| Dipole Moment | 3.5 Debye | Indicates a polar molecule, consistent with its structure. |
Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies)
Quantum chemistry can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. whiterose.ac.uk
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.govnrel.gov By calculating shifts for various low-energy conformers and averaging them based on their predicted population (Boltzmann averaging), a theoretical spectrum can be generated that often shows excellent agreement with experimental data. researchgate.net
IR Spectroscopy: The same DFT calculations can compute the vibrational frequencies and their corresponding intensities. researchgate.net These theoretical frequencies can be assigned to specific molecular motions (e.g., C=O stretch, N-H bend, C-H stretch), aiding in the analysis of experimental IR spectra. acs.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Illustrative data based on DFT calculations and typical values for protected amino acids.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (Ester) | 171.5 |
| Carbonyl (Boc) | 156.0 |
| Aromatic C (Bzl, C-ipso) | 135.8 |
| Aromatic C (Bzl) | 128.0 - 129.5 |
| Boc C (quaternary) | 80.5 |
| CH₂ (Bzl) | 67.2 |
| Cα (Ornithine) | 54.5 |
| Cδ (Ornithine) | 40.8 |
| Cβ, Cγ (Ornithine) | 25.0 - 29.0 |
| Boc CH₃ | 28.5 |
Development of Force Fields for Molecular Modeling
Molecular dynamics simulations rely on force fields—a set of equations and parameters that define the potential energy of the system. Widely used force fields like CHARMM and AMBER are well-parameterized for standard amino acids. researchgate.net However, this compound contains non-standard moieties (Boc and Bzl protecting groups).
If accurate parameters for these groups are not available, they must be developed. nih.govnih.gov This process typically involves:
Defining model compounds (e.g., N-acetyl-N'-methyl-ornithine(Boc)-amide) that capture the relevant chemical environment.
Performing high-level quantum mechanical calculations on these model compounds to determine properties like partial atomic charges and the energy profiles of bond rotations.
Fitting the force field parameters (e.g., charges, van der Waals terms, dihedral angle parameters) to reproduce the QM data.
The availability of robust parameters for protected amino acids is crucial for accurate simulations of peptide synthesis and the behavior of protected peptides in solution. bioexcel.eu
Rational Design Principles for Derivatives
The computational insights gained from the analyses above provide a powerful platform for the rational design of derivatives. nih.govresearchgate.netfrontiersin.org By understanding the structure-property relationships of this compound, chemists can make targeted modifications in silico before committing to laboratory synthesis. frontiersin.orgnih.gov
Design principles for derivatives could include:
Modifying Protecting Groups: Replacing the Boc or Bzl groups with alternatives to alter solubility, stability, or deprotection conditions. Computational analysis could predict how a new group would affect the molecule's conformation and electronic properties.
Altering the Side Chain: Extending or modifying the ornithine side chain to create novel non-canonical amino acids. MD simulations could predict how these changes affect the backbone conformation and interactions with a target receptor. nih.gov
Improving Peptide Properties: When incorporated into a peptide, computational methods can predict how the protected ornithine residue will influence the peptide's secondary structure (e.g., promoting a β-turn), stability against proteases, or binding affinity to a biological target. nih.gov
This computational-led approach accelerates the discovery of new peptide-based therapeutics and building blocks by prioritizing candidates with the most promising properties. uni-duesseldorf.de
Scale Up Considerations and Industrial Perspectives for H Orn Boc Obzl.hcl Production
Process Safety Analysis and Risk Assessment in Large-Scale Synthesis
The large-scale synthesis of H-Orn(Boc)-OBzl.HCl introduces significant safety challenges that must be systematically addressed through rigorous process safety analysis and risk assessment. polypeptide.comregulations.gov While peptide chemistry generally does not involve extreme reaction conditions like high pressure or highly exothermic reactions, the use of hazardous materials and the potential for runaway reactions, though infrequent, require careful management. polypeptide.com
A thorough risk assessment for the production of this compound involves a four-step process: hazard identification, dose-response assessment, exposure assessment, and risk characterization. regulations.gov Key hazards in the synthesis of this compound include the use of flammable solvents, corrosive reagents like hydrochloric acid, and potentially toxic chemicals. polypeptide.comregulations.gov For instance, the deprotection of the Boc group often involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, which are corrosive and require specialized handling procedures to minimize operator exposure and environmental release. rsc.org
Potential Hazards in this compound Synthesis and Mitigation Strategies:
| Hazard | Potential Risk | Mitigation Strategy |
| Flammable Solvents | Fire, Explosion | Use of explosion-proof equipment, proper grounding and bonding, inert atmosphere blanketing. |
| Corrosive Reagents (e.g., HCl, TFA) | Chemical burns, respiratory irritation | Use of personal protective equipment (PPE), closed handling systems, and scrubbers for vapor emissions. polypeptide.comrsc.org |
| Toxic Chemicals | Acute or chronic health effects | Engineering controls (fume hoods, glove boxes), regular air quality monitoring, and health surveillance of workers. regulations.govregulations.gov |
| Runaway Reactions | Over-pressurization of reactors, release of hazardous materials | Detailed calorimetric studies (e.g., Differential Scanning Calorimetry) to understand reaction thermodynamics, implementation of robust cooling systems, and emergency relief systems. polypeptide.com |
| By-product Formation | Environmental pollution, safety hazards (e.g., formation of explosive azides if azide (B81097) chemistry is used) | Process optimization to minimize by-products, development of effective waste treatment protocols. polypeptide.com |
The U.S. Environmental Protection Agency (EPA) has established a two-stage regulatory process for addressing emissions of hazardous air pollutants (HAP) from chemical manufacturing sources. regulations.govregulations.gov This involves setting technology-based national emission standards and conducting residual risk reviews to assess and manage any remaining health and environmental risks. regulations.govepa.gov
Economic Feasibility and Cost-Benefit Analysis of Production Methods
Raw Material Costs: The price of starting materials, such as L-ornithine, Boc-anhydride, and benzyl (B1604629) alcohol, significantly impacts the final cost. Sourcing high-quality raw materials at competitive prices is crucial. researchgate.netresearchgate.net
Reagent and Solvent Costs: The choice of reagents and solvents affects not only the direct cost but also the expenses associated with waste disposal. polypeptide.com The large volumes of waste generated in peptide synthesis, often exceeding 1000 liters per kilogram of product, represent a substantial cost. polypeptide.com
Process Efficiency and Yield: Higher yields and more efficient processes reduce the amount of raw materials needed per unit of product, thereby lowering costs. polypeptide.com
Labor and Equipment Costs: The complexity of the synthesis and the type of equipment required influence labor and capital investment costs. polypeptide.com
Waste Disposal Costs: The high cost of disposing of hazardous waste necessitates the development of greener and more sustainable synthetic methods. polypeptide.comresearchgate.net
Comparison of Potential Production Strategies:
| Strategy | Advantages | Disadvantages | Economic Implications |
| Solution-Phase Synthesis | Well-established, suitable for large quantities. polypeptide.comekb.eg | Can be time-consuming, purification can be challenging. researchgate.net | Potentially lower initial investment, but may have higher solvent and waste disposal costs. polypeptide.com |
| Solid-Phase Peptide Synthesis (SPPS) Fragment Condensation | Faster for segment synthesis, easier purification of intermediates. polypeptide.com | Requires specialized resins and linkers, may not be as cost-effective for very large scales. | Higher initial investment in specialized equipment and materials, but can lead to faster development times. polypeptide.com |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzymes can be expensive, and reaction rates may be slower. | Potentially lower energy and waste disposal costs, but higher raw material (enzyme) costs. |
| Flow Chemistry | Improved safety, better heat and mass transfer, potential for higher yields and purity. frontiersin.org | Requires specialized equipment, process development can be complex. | Higher initial capital investment, but can lead to significant long-term savings through improved efficiency and safety. frontiersin.org |
The development of more sustainable and cost-effective methods, such as utilizing greener solvents or implementing continuous flow processes, is an active area of research aimed at improving the economic feasibility of peptide intermediate production. researchgate.netfrontiersin.org
Quality Control and Assurance Protocols for Pharmaceutical Grade Material
The production of this compound intended for use as a precursor for Active Pharmaceutical Ingredients (APIs) must adhere to stringent quality control (QC) and quality assurance (QA) protocols to ensure the final product is of pharmaceutical grade. chemistrycongresses.chwho.int These protocols are essential for guaranteeing the identity, purity, and consistency of the material, which directly impacts the quality and safety of the final drug product.
The entire manufacturing process should operate under a robust quality management system, consistent with the principles of Good Manufacturing Practice (GMP). chemistrycongresses.chlookchem.com This system encompasses all aspects of production, from raw material sourcing to final product release. who.int
Key Quality Control Parameters for this compound:
| Parameter | Analytical Method(s) | Acceptance Criteria |
| Identity | NMR Spectroscopy, Mass Spectrometry (MS), FTIR Spectroscopy | Conforms to the known spectral data of this compound. bldpharm.com |
| Purity | High-Performance Liquid Chromatography (HPLC) | Typically ≥98% or as specified by the user. chemimpex.com |
| Optical Purity | Chiral HPLC, Polarimetry | High enantiomeric excess (e.g., >99.5% ee) to prevent the formation of diastereomeric impurities in the final peptide. google.com |
| Residual Solvents | Gas Chromatography (GC) | Within the limits specified by pharmacopeias (e.g., USP, Ph. Eur.). |
| Water Content | Karl Fischer Titration | Within specified limits. |
| Appearance | Visual Inspection | Typically a white to off-white powder. chemimpex.com |
| Melting Point | Melting Point Apparatus | Within a specified range (e.g., 159-161 °C for a related compound). chemimpex.com |
A comprehensive Certificate of Analysis (CoA) summarizing the results of these tests must accompany each batch of the product. chemistrycongresses.chwho.int Furthermore, a system for handling and investigating out-of-specification (OOS) results is a critical component of the quality assurance program. Retained samples of each batch should be stored under appropriate conditions for future reference and analysis. who.int
Regulatory Aspects and Compliance in Active Pharmaceutical Ingredient (API) Precursor Manufacturing
The manufacturing of API precursors like this compound is subject to a complex regulatory landscape designed to ensure the quality, safety, and efficacy of the final pharmaceutical products. polypeptide.comchemistrycongresses.ch While not the final API itself, the quality of this starting material is of paramount importance, and its production is often scrutinized by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). chemistrycongresses.ch
Manufacturers must operate in compliance with Good Manufacturing Practices (GMP), which provide a framework for ensuring that products are consistently produced and controlled to the quality standards appropriate for their intended use. chemistrycongresses.chlookchem.com Adherence to GMP is regularly verified through inspections by regulatory bodies. chemistrycongresses.ch
Key regulatory considerations include:
Documentation and Traceability: Maintaining detailed batch records, standard operating procedures (SOPs), and a complete audit trail for all manufacturing and quality control activities is essential. who.int This ensures full traceability from raw materials to the final product.
Change Control: Any changes to the manufacturing process, equipment, or raw materials must be managed through a formal change control system to assess their potential impact on product quality. polypeptide.com
Impurity Profiling: A thorough understanding of the impurity profile of this compound is crucial. polypeptide.com Any potential impurities that could carry over to the final API must be identified, quantified, and controlled. This is particularly important when changing synthetic routes, as the impurity profiles of the old and new methods must be demonstrated to be at least equivalent. polypeptide.com
Supplier Qualification: A robust program for qualifying and monitoring suppliers of critical raw materials is necessary to ensure their quality and consistency. lookchem.com
Environmental Regulations: The manufacturing process must comply with all applicable environmental regulations regarding waste disposal and emissions. polypeptide.com
For products intended for use in clinical trials or commercial drug products, a Drug Master File (DMF) may be filed with regulatory authorities. The DMF contains confidential, detailed information about the manufacturing facility, processes, and controls used in the production of the API precursor.
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | (S)-Benzyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride |
| Boc | tert-Butoxycarbonyl ekb.eg |
| Bzl | Benzyl ekb.eg |
| TFA | Trifluoroacetic acid rsc.org |
| HCl | Hydrochloric acid rsc.org |
| HOBt | Hydroxybenzotriazole researchgate.net |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) researchgate.net |
| DMF | Dimethylformamide chemistrycongresses.ch |
| NMP | N-Methylpyrrolidone chemistrycongresses.ch |
| Z | Benzyloxycarbonyl chemistrycongresses.ch |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chemistrycongresses.ch |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene peptide.com |
| API | Active Pharmaceutical Ingredient chemistrycongresses.ch |
| H-Orn(Boc)-OMe.HCl | Methyl (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride lookchem.com |
| Boc-Asp(OBzl)-Phe-OMe | N-(tert-Butoxycarbonyl)-L-aspartyl(γ-benzyl ester)-L-phenylalanine methyl ester frontiersin.org |
| Boc-Trp-Gly-OMe | N-(tert-Butoxycarbonyl)-L-tryptophyl-L-glycine methyl ester frontiersin.org |
| Cbz-Val-Gly-Val-Ala-OEt | N-(Benzyloxycarbonyl)-L-valyl-L-glycyl-L-valyl-L-alanine ethyl ester unive.it |
| Gramicidin S | A cyclic decapeptide antibiotic unive.it |
| Atosiban | An oxytocin (B344502) antagonist polypeptide.com |
| Desmopressin | An antidiuretic peptide polypeptide.com |
| Liraglutide | A glucagon-like peptide-1 receptor agonist researchgate.net |
| Pentagastrin | A synthetic pentapeptide researchgate.net |
| Leu-Enkephalin | An endogenous opioid peptide researchgate.net |
| SK&F 107647 | A synthetic peptide peptide.com |
| Boc-Trp(For)-OH | N-α-(tert-Butoxycarbonyl)-N-in-formyl-L-tryptophan peptide.com |
| Fmoc-Trp(Boc)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan peptide.com |
| Boc-Dab(Z)-OBzl | N-α-(tert-Butoxycarbonyl)-N-γ-(benzyloxycarbonyl)-L-α,γ-diaminobutyric acid benzyl ester sennchem.com |
| Boc-Ser(Me)-OH | N-(tert-Butoxycarbonyl)-O-methyl-L-serine sennchem.com |
| Boc-Lys(Z)-pNA | N-α-(tert-Butoxycarbonyl)-N-ε-(benzyloxycarbonyl)-L-lysine-p-nitroanilide sennchem.com |
| Z-Arg(Z)2-OH | N-α,N-ω,N-ω'-Tris(benzyloxycarbonyl)-L-arginine sennchem.com |
| Z-Orn(Boc)-OH | N-α-(Benzyloxycarbonyl)-N-δ-(tert-butoxycarbonyl)-L-ornithine sennchem.com |
| Z-Ser(tBu)-OH | N-(Benzyloxycarbonyl)-O-(tert-butyl)-L-serine sennchem.com |
| H-His(Trt)-OtBu | O-tert-Butyl-N-im-trityl-L-histidine sennchem.com |
| H-Gly-OtBu.HCl | Glycine tert-butyl ester hydrochloride sennchem.com |
| Fmoc-MeTyr(Bzl)-OH | N-(9-Fluorenylmethoxycarbonyl)-N-methyl-O-benzyl-L-tyrosine sennchem.com |
| Boc-MePhe-OH | N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine sennchem.com |
| Lys(TFA)-NCA | N-ε-Trifluoroacetyl-L-lysine N-carboxyanhydride sennchem.com |
| Boc-Ile-NCA | N-(tert-Butoxycarbonyl)-L-isoleucine N-carboxyanhydride sennchem.com |
| Fmoc-His(Trt)-NCA | N-(9-Fluorenylmethoxycarbonyl)-N-im-trityl-L-histidine N-carboxyanhydride sennchem.com |
| H-Thr-ol | L-Threoninol sennchem.com |
| Boc-Leu-ol | N-(tert-Butoxycarbonyl)-L-leucinol sennchem.com |
| Fmoc-Ser(tBu)-Ser(psiMe,Mepro)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-(tert-butyl)-L-seryl-L-serine(Ψ(CH3,CH3)pro) sennchem.com |
| Nδ-Boc-L-ornithine methyl ester hydrochloride | N-delta-(tert-Butoxycarbonyl)-L-ornithine methyl ester hydrochloride chemimpex.com |
| L-Orn(Boc)-OMe·HCl | N-delta-(tert-Butoxycarbonyl)-L-ornithine methyl ester hydrochloride chemimpex.com |
| Prulifloxacin | A fluoroquinolone antibiotic animalnexus.com.pk |
| Dopamine HCl | Dopamine hydrochloride animalnexus.com.pk |
| Pazufloxacin mesilate | Pazufloxacin mesylate animalnexus.com.pk |
| Nadifloxacin | A fluoroquinolone antibiotic animalnexus.com.pk |
| Berberine Hydrochloride | Berberine hydrochloride animalnexus.com.pk |
| Malotilate | A hepatoprotective agent animalnexus.com.pk |
| Tiopronin | A thiol drug animalnexus.com.pk |
| Oxymetazoline Hydrochloride | Oxymetazoline hydrochloride animalnexus.com.pk |
| Phenformin Hydrochloride | Phenformin hydrochloride animalnexus.com.pk |
| Folic acid | A B vitamin animalnexus.com.pk |
| Clotrimazole | An antifungal medication animalnexus.com.pk |
| Proglumide | A cholecystokinin (B1591339) antagonist animalnexus.com.pk |
| Salbutamol | A short-acting β2 adrenergic receptor agonist animalnexus.com.pk |
| Salbutamol Sulphate | Salbutamol sulfate (B86663) animalnexus.com.pk |
| Carbazochrome | An antihemorrhagic agent animalnexus.com.pk |
| Amlodipine Besylate | Amlodipine besylate animalnexus.com.pk |
| Telmisartan | An angiotensin II receptor blocker animalnexus.com.pk |
| Furosemide | A loop diuretic animalnexus.com.pk |
| Propranolol hydrochloride | Propranolol hydrochloride animalnexus.com.pk |
| Loratadine | An antihistamine animalnexus.com.pk |
| Clenbuterol hydrochloride | Clenbuterol hydrochloride animalnexus.com.pk |
| Di-tert-butyl dicarbonate | Boc-anhydride animalnexus.com.pk |
| HOSU | N-Hydroxysuccinimide animalnexus.com.pk |
| DSC | N,N'-Disuccinimidyl carbonate animalnexus.com.pk |
| CBZ-D-Proline | N-Carbobenzyloxy-D-proline animalnexus.com.pk |
| Fmoc-Asp(OtBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-tert-butyl ester animalnexus.com.pk |
| Fmoc-Arg(Pbf)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine animalnexus.com.pk |
| Fmoc-Cys(Trt)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine animalnexus.com.pk |
| Fmoc-Thr(tBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine animalnexus.com.pk |
| Fmoc-Ser(tBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine animalnexus.com.pk |
| Fmoc-Asn(Trt)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-trityl-L-asparagine animalnexus.com.pk |
| Fmoc-Cys(Acm)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-L-cysteine animalnexus.com.pk |
| H-Phe-OBzl.HCl | L-Phenylalanine benzyl ester hydrochloride animalnexus.com.pk |
| H-Phe-OEt.HCl | L-Phenylalanine ethyl ester hydrochloride animalnexus.com.pk |
| Erythromycin | A macrolide antibiotic animalnexus.com.pk |
| Pyrazinamide | An antituberculosis drug animalnexus.com.pk |
| Azithromycin | A macrolide antibiotic animalnexus.com.pk |
| Clarithromycin | A macrolide antibiotic animalnexus.com.pk |
| Roxithromycin | A macrolide antibiotic animalnexus.com.pk |
| Sulfadoxine | A sulfonamide antibiotic animalnexus.com.pk |
| Chloramphenicol | A broad-spectrum antibiotic animalnexus.com.pk |
| Corticosteroids | A class of steroid hormones animalnexus.com.pk |
| N(epsilon)-tert-butoxycarbonyl-L-ornithine copper(II) complex | Bis(N-ε-(tert-butoxycarbonyl)-L-ornithinato)copper(II) researchgate.net |
| N(alpha)-benzyloxycarbonyl-N(epsilon)-tert-butoxycarbonyl-L-ornithine | N-α-(Benzyloxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-ornithine researchgate.net |
| N(alpha)-(9-fluorenyl)methoxycarbonyl-N(epsilon)-tert-butoxycarbonyl-L-ornithine | N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-ornithine researchgate.net |
| N-Boc serine benzyl ester | N-(tert-Butoxycarbonyl)-L-serine benzyl ester researchgate.net |
| N,N′-bis (tert-butoxycarbonyl) -S-methylisothiourea | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea ug.edu.pl |
| N2-benzyloxycarbonyl-L-ornithine tert-butyl ester | N-α-(Benzyloxycarbonyl)-L-ornithine tert-butyl ester researchgate.net |
| H-L-Lys(4-N3 -Z)-OHHCl | (2S)-6-(4-Azido-benzyloxycarbonylamino)-2-amino-hexanoic acid hydrochloride iris-biotech.de |
| H-L-Lys(2-N3 -Z)-OH | N6-(((2-azidobenzyl)oxy)carbonyl)-L-lysine iris-biotech.de |
| H-L-Lys(3-N3 -Z)-OHHCl | N6-(((3-azidobenzyl)oxy)carbonyl)-L-lysine hydrochloride iris-biotech.de |
| Fmoc-L-Lys(2-N3 -Z)-OH | (2S)-6-(2-Azido-benzyloxycarbonylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid iris-biotech.de |
| Fmoc-L-Lys(3-N3 -Z)-OH | (2S)-6-(3-Azido-benzyloxycarbonylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid iris-biotech.de |
| H-L-Orn(N3)-OHHCl | N-delta-Azido-L-ornithine hydrochloride iris-biotech.de |
| H-D-Orn(N3)-OHHCl | N-delta-Azido-D-ornithine hydrochloride iris-biotech.de |
| Boc-L-Orn(N3)-OHCHA | N-alpha-t-Butyloxycarbonyl-delta-azido-L-ornithine cyclohexylammonium salt iris-biotech.de |
| Boc-D-Orn(N3)-OHCHA | N-alpha-t-Butyloxycarbonyl-delta-azido-D-ornithine cyclohexylammonium salt iris-biotech.de |
| Alloc | Allyloxycarbonyl ub.edu |
| Bn | Benzyl ub.edu |
| tBu | tert-Butyl ub.edu |
| pNZ | p-Nitrobenzyloxycarbonyl ub.edu |
| MTBE | Methyl tert-butyl ether ub.edu |
| EtOAc | Ethyl acetate (B1210297) ub.edu |
| DCM | Dichloromethane (B109758) ub.edu |
| H-Ala-Orn-Asp(Gly-Tyr-Ile-NH2)-OH | L-Alanyl-L-ornithyl-L-aspartyl(L-glycyl-L-tyrosyl-L-isoleucinamide)-OH ub.edu |
| Alloc-Val-OH | N-Allyloxycarbonyl-L-valine ub.edu |
| H-b-Ala-OH | β-Alanine ub.edu |
| H-b-Ala-OSu | β-Alanine N-hydroxysuccinimide ester ub.edu |
| Fmoc-OSu | 9-Fluorenylmethyl N-succinimidyl carbonate ub.edu |
| Fmoc-Cl | 9-Fluorenylmethyl chloroformate ub.edu |
| Fmoc-2-MBT | 9-Fluorenylmethyl 2-mercaptobenzothiazole (B37678) ether ub.edu |
| Cbz-D-Phe-Pro-Val-Orn(Boc)-Leu-D-Phe-Pro-Val-Orn(Boc)-Leu-OMe | N-(Benzyloxycarbonyl)-D-phenylalanyl-L-prolyl-L-valyl-N-δ-(tert-butoxycarbonyl)-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolyl-L-valyl-N-δ-(tert-butoxycarbonyl)-L-ornithyl-L-leucine methyl ester unive.it |
| EM1 peptide | H-Tyr-Pro-Trp-Phe-NH2 unive.it |
| Cbz-Val-Gly-Val-Ala-OEt | N-(Benzyloxycarbonyl)-L-valyl-L-glycyl-L-valyl-L-alanine ethyl ester unive.it |
| Boc-Asp(OBzl)-Trp-Gly-OMe | N-(tert-Butoxycarbonyl)-L-aspartyl(γ-benzyl ester)-L-tryptophyl-L-glycine methyl ester frontiersin.org |
| Boc-Asp(OBzl)-Trp-Phe-OMe | N-(tert-Butoxycarbonyl)-L-aspartyl(γ-benzyl ester)-L-tryptophyl-L-phenylalanine methyl ester frontiersin.org |
| H-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-OH | L-Isoleucyl-O-benzyl-L-threonyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-proline polypeptide.com |
| Mpa(SBzl)-D-Tyr(Et)-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-OH | S-Benzylmercaptopropionyl-O-ethyl-D-tyrosyl-L-isoleucyl-O-benzyl-L-threonyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-proline polypeptide.com |
| H-Orn(Z)-Gly-NH2 | N-δ-(Benzyloxycarbonyl)-L-ornithyl-L-glycinamide polypeptide.com |
| Mpa(SBzl)-D-Tyr(Et)-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-Orn(Z)-Gly-NH2 | S-Benzylmercaptopropionyl-O-ethyl-D-tyrosyl-L-isoleucyl-O-benzyl-L-threonyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-N-δ-(benzyloxycarbonyl)-L-ornithyl-L-glycinamide polypeptide.com |
| Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2 | Mercaptopropionyl-O-ethyl-D-tyrosyl-L-isoleucyl-L-threonyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-ornithyl-L-glycinamide polypeptide.com |
Q & A
Q. What are the standard synthetic routes for preparing H-Orn(Boc)-OBzl.HCl, and how is its purity validated?
this compound is synthesized via coupling reactions using carbodiimide-based agents (e.g., DIC) and activators like HOBt in polar aprotic solvents (DMF or CH₂Cl₂). Post-reaction purification involves flash chromatography with gradients of ethyl acetate/hexane. Purity is confirmed via:
- NMR spectroscopy : Distinct chemical shifts for Boc (δ ~1.4 ppm, tert-butyl) and benzyl ester (δ ~5.1 ppm, CH₂Ph) .
- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ = 359.5 for C₁₇H₂₆N₂O₄·HCl) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
Q. How does this compound function in peptide synthesis, and what are common side reactions?
This compound serves as a protected ornithine derivative, where the Boc group shields the α-amine, and the benzyl ester protects the carboxylate. Key applications include:
- Pseudotripeptide assembly : Coupling with piperazinone acids to form constrained scaffolds .
- Side reactions : Epimerization at the α-carbon (up to 25% S-isomer formation) and incomplete deprotection under acidic conditions. Mitigation requires low-temperature coupling and optimized catalytic hydrogenolysis for benzyl ester removal .
Advanced Research Questions
Q. How can researchers control stereochemical outcomes during this compound incorporation into peptides?
Stereochemical integrity is challenged during coupling due to base-induced racemization. Strategies include:
- Coupling agents : HOBt/DIC minimizes racemization vs. stronger bases like DMAP.
- Solvent selection : DMF stabilizes intermediates better than THF, reducing epimerization .
- Monitoring : HPLC analysis (C18 columns, acetonitrile/water gradients) resolves R/S epimers (e.g., retention times: R = 12.3 min, S = 13.1 min) .
Q. What analytical methods resolve contradictions in reported Boc-deprotection efficiencies for this compound?
Boc removal efficiency varies with reaction conditions:
Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?
Stability studies indicate:
- Polar solvents (DMF, DMSO) : Accelerate benzyl ester hydrolysis at >4°C.
- Non-polar solvents (CH₂Cl₂) : Preserve integrity for >6 months at -20°C.
- Solid state : Hygroscopic HCl salt requires desiccated storage (silica gel) to prevent deliquescence .
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
- Stoichiometry : Maintain a 1.2:1 molar ratio of coupling agent (DIC) to carboxylate to prevent incomplete activation.
- Workup : Sequential washes with 1M HCl (removes excess DIC) and saturated NaHCO₃ (neutralizes HOBt) .
- Chromatography : Use prep-TLC for small-scale validation before scaling to flash columns .
Q. How can researchers troubleshoot low yields in this compound-mediated urea formation?
Low yields often stem from competing isocyanate side reactions. Solutions include:
- Temperature control : Perform reactions at 0–4°C to suppress dimerization.
- Catalysis : Add catalytic Et₃N (1 mol%) to enhance nucleophilicity of the deprotected amine .
Data Contradiction Analysis
Q. Why do reported epimer ratios (R:S = 3:1) remain constant across synthetic steps?
The 3:1 ratio reflects kinetic preference during initial coupling, preserved due to:
- Steric hindrance : Boc and benzyl groups limit conformational flexibility, reducing post-synthesis epimerization .
- Chromatographic behavior : Similar Rf values for epimers complicate isolation, necessitating chiral columns for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
